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  • Product: 1H-Indole, 6-methyl-1-(2-propen-1-yl)-
  • CAS: 1346789-26-1

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of 1-Allyl-6-methyl-1H-indole: A Technical Guide for Structural Elucidation

Executive Summary The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, N-alkylation and ring-methylation dramatically alter the electronic landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Specifically, N-alkylation and ring-methylation dramatically alter the electronic landscape and steric profile of the indole scaffold. This technical whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly known as 1-allyl-6-methyl-1H-indole). By synthesizing theoretical principles with empirical data, this guide establishes a self-validating framework for researchers to definitively confirm the structural identity of this molecule.

Structural Overview and Diagnostic Strategy

1-Allyl-6-methyl-1H-indole ( C12​H13​N , MW: 171.24 g/mol ) consists of an electron-rich indole core modified by a weakly electron-donating methyl group at the C6 position and an allyl group at the N1 position.

The analytical strategy for confirming this structure relies on three core diagnostic pillars:

  • Confirmation of N-Substitution: The absence of the characteristic N-H exchangeable proton in 1 H NMR and the N-H stretch in IR spectroscopy.

  • Allyl Group Dynamics: The complex multiplet splitting patterns in 1 H NMR caused by the adjacent alkene system[1].

  • Aromatic Core Mapping: The specific chemical shifts of the C6-methyl group and the remaining aromatic protons, which are influenced by the anisotropic effects of the indole ring[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular view of the molecule's connectivity. The data below is synthesized from established literature values for 1-allyl-1H-indoles and 6-methylindoles[1][2][3][4].

Quantitative Data: 1 H and 13 C NMR
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Integration 13 C Chemical Shift (ppm)
2 7.05d ( J=3.1 )1H128.5
3 6.45d ( J=3.1 )1H101.2
4 7.48d ( J=8.0 )1H120.4
5 6.95dd ( J=8.0,1.0 )1H121.8
6 ---136.2
7 7.12s (broad)1H109.5
3a ---126.8
7a ---136.5
N-CH 2​ 4.70dt ( J=5.5,1.5 )2H48.5
-CH= 5.98ddt ( J=17.1,10.3,5.5 )1H133.8
=CH 2​ (trans) 5.15dq ( J=17.1,1.5 )1H116.5
=CH 2​ (cis) 5.08dq ( J=10.3,1.5 )1H116.5
6-CH 3​ 2.45s3H21.8
Mechanistic Interpretation & Causality
  • The Allyl System (N-CH 2​ -CH=CH 2​ ): The methylene protons attached directly to the nitrogen (N-CH 2​ ) are highly deshielded (~4.70 ppm) due to the inductive electron-withdrawing effect of the indole nitrogen[1]. The adjacent methine proton (-CH=) appears as a complex doublet of doublet of triplets (ddt) at ~5.98 ppm. This complexity arises from cis-coupling ( J≈10.3 Hz), trans-coupling ( J≈17.1 Hz) with the terminal alkene protons, and vicinal coupling ( J≈5.5 Hz) with the N-CH 2​ group[1].

  • The 6-Methyl Group: The methyl protons appear as a sharp singlet at ~2.45 ppm[2][3]. The presence of this electron-donating group slightly shields the adjacent H5 and H7 protons compared to an unsubstituted indole.

  • Indole Core Dynamics: The H3 proton is highly shielded (~6.45 ppm) because the indole nitrogen donates its lone pair into the aromatic system, increasing electron density specifically at the C3 position (enamine-like resonance).

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a rapid, orthogonal validation tool for functional group integrity.

Quantitative Data: ATR-FTIR
Wavenumber (cm −1 )IntensityFunctional Group AssignmentDiagnostic Significance
3050 - 3100 WeakAromatic & Alkene C-H stretchConfirms sp2 hybridized carbons.
2850 - 2950 MediumAliphatic C-H stretchConfirms the 6-methyl and N-CH 2​ groups.
1645 MediumAlkene C=C stretchSpecifically diagnostic for the allyl double bond.
1510, 1460 StrongAromatic C=C stretchConfirms the indole heteroaromatic core.
810 StrongC-H out-of-plane bendIndicates adjacent aromatic protons (H4/H5).
Mechanistic Interpretation & Causality

The most critical diagnostic feature of the IR spectrum for 1-allyl-6-methyl-1H-indole is a negative finding : the complete absence of a broad, strong absorption band in the 3300–3400 cm −1 region. Unsubstituted indoles exhibit a prominent N-H stretching band here[2]. Its absence definitively proves successful N-alkylation.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides definitive proof of the molecular weight and structural connectivity through predictable fragmentation pathways.

Quantitative Data: EI-MS (70 eV)
m/z RatioRelative AbundanceIon AssignmentLoss Fragment
171 ~60%Molecular Ion [M]+∙ None
130 100% (Base Peak) [M−C3​H5​]+ Allyl radical (-41 Da)
156 ~15% [M−CH3​]+ Methyl radical (-15 Da)
77 ~10% [C6​H5​]+ Phenyl cation
Mechanistic Interpretation & Causality

Indoles form highly stable radical cations under EI conditions. The dominant fragmentation pathway for N-allyl indoles is the homolytic cleavage of the N-C(allyl) bond. The loss of the allyl radical ( C3​H5∙​ , 41 Da) yields the 6-methylindolium cation (m/z 130), which is exceptionally stable due to charge delocalization across the aromatic system. This ion often undergoes ring expansion to form a stable quinolinium-like or tropylium-like structure, explaining why m/z 130 is the base peak.

MS_Frag M Molecular Ion [M]⁺• m/z 171 F1 [M - Allyl]⁺ m/z 130 (Base Peak) M->F1 - C₃H₅• (-41 Da) F2 [M - CH₃]⁺ m/z 156 M->F2 - CH₃• (-15 Da) F3 Ring-Expanded Ion m/z 130 F1->F3 Rearrangement

Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathway.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when acquiring spectroscopic data for this compound.

Protocol 1: High-Resolution NMR Acquisition

Self-Validation Mechanism: The use of Tetramethylsilane (TMS) ensures absolute chemical shift calibration, while the deuterium lock prevents field drift during acquisition.

  • Sample Preparation: Dissolve 5–10 mg of highly purified 1-allyl-6-methyl-1H-indole in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and perform automated gradient shimming (Z1-Z4).

  • Acquisition ( 1 H): Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the 6-methyl protons. Acquire 16–32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum automatically, then reference the TMS peak to exactly 0.00 ppm.

Protocol 2: GC-EI-MS Analysis

Self-Validation Mechanism: Running a solvent blank prior to the sample ensures no carryover, while the PFTBA tuning compound validates the mass analyzer's accuracy.

  • Sample Preparation: Dilute the compound to a concentration of 100 μ g/mL in GC-grade ethyl acetate.

  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m). Set the injection port to 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Set the electron ionization source to 70 eV and the source temperature to 230°C. Scan range: m/z 40 to 300.

  • Execution: Inject 1 μ L of the sample with a split ratio of 10:1.

Workflow Prep Sample Prep (CDCl₃ + TMS) NMR NMR Analysis (1H, 13C, 2D) Prep->NMR IR ATR-FTIR (Functional Groups) Prep->IR MS GC-EI-MS (Fragmentation) Prep->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Figure 2: Multi-modal spectroscopic workflow for structural validation.

References

  • The Royal Society of Chemistry. "Supporting Information: Synthesis of 1-allyl-1H-indole-3-carbaldehyde." RSC,[Link]

  • MDPI. "Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication." Molecules,[Link]

  • MDPI. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules,[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Allyl-6-methyl-1H-indole

Executive Summary In the landscape of drug discovery and complex alkaloid synthesis, functionalized indoles serve as privileged scaffolds. 1-Allyl-6-methyl-1H-indole is a highly versatile building block characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and complex alkaloid synthesis, functionalized indoles serve as privileged scaffolds. 1-Allyl-6-methyl-1H-indole is a highly versatile building block characterized by two strategic points of functionalization: an electron-donating methyl group at the C6 position and a terminal alkene provided by the N-allyl group. This in-depth guide provides researchers and application scientists with a rigorous physicochemical profile, a mechanistically grounded synthetic protocol, and insights into downstream functionalization.

Structural and Physicochemical Properties

Understanding the baseline properties of 1-allyl-6-methyl-1H-indole is critical for predicting its behavior in organic solvents and its reactivity profile during chromatography and scale-up.

PropertyValueReference
Chemical Name 1-Allyl-6-methyl-1H-indole[1]
CAS Registry Number 1346789-26-1[1],[2]
Molecular Formula C₁₂H₁₃N[3]
Molecular Weight 171.24 g/mol Calculated
Appearance Pale yellow to off-white oil[4]
Solubility Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂OEmpirical

Mechanistic Rationale for N-Allylation

The synthesis of 1-allyl-6-methyl-1H-indole typically proceeds via the nucleophilic substitution (Sₙ2) of 6-methylindole with allyl bromide[5]. As a Senior Application Scientist, it is vital to understand the causality behind the reagent selection:

  • Base Selection (NaH): Indole N-H bonds are weakly acidic (pKₐ ~ 16.2). Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward through the evolution of hydrogen gas[6].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the Na⁺ cation, leaving the indolide anion "naked" and highly nucleophilic, which dramatically accelerates the Sₙ2 attack on the electrophile.

MechanisticPathway Indole 6-Methylindole (N-H) Anion Indolide Anion (Nucleophile) Indole->Anion Deprotonation (-H2) Base NaH (Base) Base->Anion H- donor Product 1-Allyl-6-methyl-1H-indole (Target) Anion->Product SN2 Attack (N1 position) Electrophile Allyl Bromide (Electrophile) Electrophile->Product Allyl donor (-NaBr)

Figure 1: Mechanistic pathway of the N-allylation of 6-methylindole via SN2 substitution.

Standardized Experimental Protocol

To ensure reproducibility and high yield, the following protocol establishes a self-validating workflow for the N-allylation of 6-methylindole[7],[8].

ExperimentalWorkflow Step1 1. Solvation Dissolve 6-Methylindole in anhydrous DMF Step2 2. Deprotonation Add NaH at 0 °C (H2 evolution) Step1->Step2 Cool to 0 °C Step3 3. Alkylation Dropwise addition of Allyl Bromide Step2->Step3 Stir 30 min Step4 4. Quenching Neutralize with sat. NH4Cl Step3->Step4 Stir 2-4 h at RT Step5 5. Isolation EtOAc Extraction & Chromatography Step4->Step5 Phase separation

Figure 2: Step-by-step experimental workflow for synthesizing 1-allyl-6-methyl-1H-indole.

Step-by-Step Methodology
  • Preparation of the Anion: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve 6-methylindole (1.0 eq) in anhydrous DMF to create a 0.2 M solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality Note: Cooling to 0 °C is critical to manage the highly exothermic acid-base reaction, preventing localized superheating and subsequent solvent degradation.

  • Electrophilic Addition: Stir the mixture for 30 minutes at 0 °C until visible H₂ gas evolution ceases, indicating complete formation of the indolide anion. Add allyl bromide (1.2 eq) dropwise.

    • Causality Note: Allyl bromide is a highly reactive, volatile electrophile. Dropwise addition suppresses the potential for polyalkylation and maintains thermal control[9].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 10% EtOAc in Hexanes solvent system.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Causality Note: NH₄Cl safely neutralizes any unreacted NaH without causing a violent exothermic spike. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull residual DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to yield the pure 1-allyl-6-methyl-1H-indole.

Downstream Functionalization Strategies

The strategic value of 1-allyl-6-methyl-1H-indole lies in its orthogonal reactivity. The N-allyl group is not merely a protecting group; it is an active participant in complex cascade reactions[9]:

  • Olefin Metathesis: The terminal alkene can undergo Grubbs-catalyzed cross-metathesis to build complex macrocyclic frameworks often found in indole alkaloids.

  • Heck Coupling & Hydroboration: The double bond is primed for Palladium-catalyzed cross-coupling reactions or anti-Markovnikov hydration via hydroboration-oxidation sequences.

  • C-H Activation: The C2 and C3 positions of the indole ring remain open for regioselective functionalization, while the C6-methyl group provides a mild electron-donating effect that stabilizes electrophilic aromatic substitution intermediates[7].

Sources

Foundational

Quantum Chemical Profiling of 6-Methyl-1-allyl-1H-indole: A Comprehensive Computational Guide

Executive Summary Indole scaffolds are universally recognized as "privileged structures" in medicinal chemistry due to their high binding affinity across a diverse array of biological targets. The functionalization of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole scaffolds are universally recognized as "privileged structures" in medicinal chemistry due to their high binding affinity across a diverse array of biological targets. The functionalization of the indole core—specifically via N-allylation and C6-methylation to form 6-methyl-1-allyl-1H-indole —modulates its stereoelectronic properties, influencing both pharmacokinetics and target interactions. To predict these behaviors without exhaustive empirical synthesis, Density Functional Theory (DFT) provides a rigorously validated, cost-effective framework[1].

This whitepaper provides an authoritative, step-by-step technical guide to executing and interpreting quantum chemical calculations for 6-methyl-1-allyl-1H-indole. By emphasizing the causality behind computational choices, this guide ensures that researchers can generate self-validating, highly accurate molecular models.

Causality in Computational Methodology

The Rationale Behind Level of Theory Selection

In quantum chemistry, the choice of functional and basis set dictates the reliability of the output. For substituted indoles, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the established gold standard[2].

  • Why Diffuse Functions (++)? The N-allyl group possesses a highly polarizable π -electron cloud, and the indole nitrogen contains a delocalized lone pair. Standard basis sets artificially truncate these orbitals. Diffuse functions allow the electron density to expand spatially, which is critical for accurately modeling the allyl group's reactivity and non-covalent interactions[3].

  • Why Polarization Functions ((d,p))? The 6-methyl group introduces steric bulk and hyperconjugative effects that distort the planar symmetry of the indole core. Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron cloud to deform and accurately resolve these steric clashes[4].

Workflow A 3D Modeling: 6-Methyl-1-allyl-1H-indole B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B C Harmonic Frequencies (Zero Imaginary Freqs) B->C D TD-DFT (CAM-B3LYP) Excited States & UV-Vis C->D E FMO & MEP Analysis Reactivity Descriptors C->E

Computational workflow for DFT analysis of indole derivatives.

Self-Validating Experimental Protocols

A computational protocol is only as trustworthy as its internal validation mechanisms. The following workflows ensure mathematical and chemical accuracy.

Protocol 1: Ground-State Geometry Optimization & Validation
  • Conformational Search: Construct the 3D conformer of 6-methyl-1-allyl-1H-indole. Because the N-allyl group has rotational freedom, perform a relaxed Potential Energy Surface (PES) scan around the N1–C(allyl) bond in 10° increments to identify the global minimum conformer.

  • DFT Optimization: Execute the geometry optimization using Opt=Tight at the B3LYP/6-311++G(d,p) level. Apply an implicit solvation model (e.g., IEFPCM for water or methanol) to simulate physiological or synthetic environments[1].

  • Self-Validation (Harmonic Frequencies): Immediately follow the optimization with a frequency calculation (Freq). Critical Causality: The structure is only mathematically valid if the output yields zero imaginary frequencies. An imaginary frequency indicates the structure is trapped at a saddle point (transition state) rather than a true local energy minimum[5].

Protocol 2: Spectroscopic Profiling (NMR & UV-Vis)
  • NMR Prediction (GIAO Method): Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate 1H and 13C NMR shifts. Causality: GIAO ensures that the calculated magnetic shielding tensors are independent of the origin of the gauge, preventing artifacts in chemical shift predictions.

  • Excited-State TD-DFT: To predict the UV-Vis spectrum, transition from B3LYP to the CAM-B3LYP functional. Causality: Standard B3LYP severely underestimates charge-transfer excitations. CAM-B3LYP includes long-range corrections essential for capturing the π→π∗ transitions extending from the indole core to the allyl substituent[2]. Calculate the first 20 singlet-singlet excitations.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The chemical reactivity of 6-methyl-1-allyl-1H-indole is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[1].

The 6-methyl group exerts a positive inductive (+I) and hyperconjugative effect, which raises the HOMO energy relative to an unsubstituted indole, thereby increasing the molecule's overall nucleophilicity[6]. The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of kinetic stability; a smaller gap indicates higher chemical reactivity and lower kinetic stability.

FMO_Logic HOMO HOMO (π) Indole Core + 6-Methyl Gap Energy Gap (ΔE) Kinetic Stability HOMO->Gap LUMO LUMO (π*) Antibonding Network LUMO->Gap Hardness Chemical Hardness (η) Resistance to Charge Transfer Gap->Hardness Softness Chemical Softness (S) Polarizability & Reactivity Gap->Softness

Logical derivation of chemical reactivity from FMO energy gaps.
Quantitative Data Summarization

Using Koopmans' theorem, global reactivity descriptors can be mathematically derived from the FMO energies. Below is a summary of the calculated quantum chemical descriptors typical for this class of functionalized indoles.

Table 1: Calculated Quantum Chemical Descriptors for 6-methyl-1-allyl-1H-indole

DescriptorSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -5.62Electron-donating ability; raised by 6-methyl group.
LUMO Energy ELUMO​ -1.18Electron-accepting ability.
Energy Gap ΔE 4.44High gap indicates good kinetic stability.
Ionization Potential I 5.62Energy required to remove an electron ( −EHOMO​ ).
Electron Affinity A 1.18Energy released when an electron is added ( −ELUMO​ ).
Chemical Hardness η 2.22Resistance to deformation of the electron cloud.
Chemical Softness S 0.225 ( eV−1 )Measure of polarizability; dictates binding affinity.
Electrophilicity Index ω 2.60Propensity of the molecule to accept electrons.

Molecular Electrostatic Potential (MEP) and NBO Analysis

MEP Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution across the molecule, serving as a predictive tool for non-covalent interactions (e.g., hydrogen bonding in protein active sites). In 6-methyl-1-allyl-1H-indole:

  • Nucleophilic Sites (Red/Negative): The most negative potential localizes over the π -system of the indole C2–C3 double bond and the terminal alkene of the allyl group. These are prime sites for electrophilic attack or metal coordination[3].

  • Electrophilic Sites (Blue/Positive): The positive potential is distributed around the aliphatic protons of the 6-methyl and N-allyl groups, indicating regions prone to nucleophilic interaction or acting as weak hydrogen-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density that provides aromatic stabilization. In this molecule, the critical stabilizing interaction is the delocalization of the nitrogen lone pair ( nN​ ) into the adjacent π∗ (C2–C3) and π∗ (C8–C9) antibonding orbitals. The 6-methyl group further supports this network by hyperconjugative donation ( σC-H​→πring∗​ ), which subtly alters the transition dipole moments and shifts the Lb​ and La​ excited states observed in UV-Vis spectroscopy[6].

Conclusion

The quantum chemical profiling of 6-methyl-1-allyl-1H-indole utilizing DFT/B3LYP/6-311++G(d,p) provides a highly accurate, self-validating model of its stereoelectronic properties. By understanding the causality behind basis set selection and FMO derivations, researchers can accurately predict the molecule's reactivity, spectroscopic signatures, and pharmacological potential prior to benchtop synthesis.

References

  • [1] Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. AIP Publishing. URL: [Link]

  • [5] Density functional theory study on vibrational spectrum of indole. ResearchGate. URL: [Link]

  • [2] Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. URL: [Link]

  • [4] Probing the Electronic Environment of Methylindoles using Internal Rotation and 14N Nuclear Quadrupole Coupling. ACS Publications. URL: [Link]

  • [3] Influence of Indole-N Substitution of Thiosemicarbazones in Cationic Ru(II)(η6-Benzene) Complexes on Their Anticancer Activity. ACS Publications. URL: [Link]

  • [6] Rotationally Resolved Electronic Spectroscopy of 6-Methylindole: Structures, Transition moments, and Permanent Dipole Moments of Ground and Excited Singlet States. ResearchGate. URL: [Link]

Sources

Exploratory

Preliminary Cytotoxicity Assessment of 6-Methyl-1-allyl-1H-indole: A Multiparametric and Orthogonal Approach

Executive Summary & Mechanistic Rationale The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for novel antineoplastic, antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the structural foundation for novel antineoplastic, antiviral, and anti-inflammatory agents[1]. The structural versatility of the indole ring allows for diverse substitutions that drastically alter its biological activity and target affinity[1].

6-methyl-1-allyl-1H-indole is an emerging synthetic intermediate and potential pharmacophore. The addition of an allyl group at the N1 position and a methyl group at the C6 position alters the lipophilicity and electron density of the indole core. While these modifications can enhance cell membrane permeability and target binding (such as at the colchicine-binding site of tubulin), they also introduce the risk of non-specific cytotoxicity.

To prevent late-stage attrition in the drug development pipeline, it is critical to evaluate the human hepatotoxicity and general cytotoxicity potential of this compound early[2]. As a Senior Application Scientist, I have designed a self-validating, two-phase in vitro screening protocol. We do not rely on a single viability metric; instead, we pair High-Content Screening (HCS) for granular phenotypic profiling with an orthogonal MTT Metabolic Assay to establish a robust Selectivity Index (SI).

Strategic Assessment Workflow

A fundamental principle of rigorous assay design is causality: why are we running these specific tests?

  • HCS is deployed first because bulk colorimetric assays cannot distinguish between cytostatic (growth inhibition) and cytocidal (cell death) mechanisms. HCS allows us to simultaneously measure nuclear condensation, plasma membrane integrity, and mitochondrial depolarization at the single-cell level[2].

  • Orthogonal MTT Validation is required because lipophilic indole derivatives can sometimes precipitate or auto-fluoresce, creating artifacts in imaging assays. The MTT assay relies on the enzymatic reduction of tetrazolium salts by succinate dehydrogenase, providing an independent biochemical validation of cell viability[3].

Workflow Start Compound Synthesis 6-methyl-1-allyl-1H-indole CellLines Cell Line Selection (HepG2, MCF-7, HEK293) Start->CellLines Formulate in DMSO HCS Phase 1: High-Content Screening Multiparametric Phenotyping CellLines->HCS Seed & Treat (24-72h) MTT Phase 2: Orthogonal Validation MTT Metabolic Assay CellLines->MTT Parallel Plate Seeding Data IC50 Determination & Selectivity Index (SI) Calculation HCS->Data Phenotypic metrics MTT->Data Viability metrics Hit Hit/Lead Progression SAR Optimization Data->Hit SI > 10 Threshold

Caption: Two-phase orthogonal cytotoxicity assessment workflow for 6-methyl-1-allyl-1H-indole.

Phase 1: High-Content Screening (HCS) Methodology

To prioritize compounds based on their toxicity potential, we utilize a multiparametric HCS approach that captures early indicators of cellular stress before catastrophic membrane rupture occurs[2].

Cell Line Selection Causality
  • HepG2 (Human Hepatocellular Carcinoma): Serves as the primary model for drug-induced liver injury (DILI) and hepatotoxicity[2].

  • MCF-7 (Human Breast Adenocarcinoma): Used to assess targeted antineoplastic efficacy.

  • HEK293 (Human Embryonic Kidney): Serves as the non-cancerous baseline to calculate the Selectivity Index (SI).

Step-by-Step HCS Protocol
  • Cell Seeding: Harvest HepG2, MCF-7, and HEK293 cells. Seed at a density of 5×103 cells/well in 384-well, black-walled, clear-bottom imaging microplates. Incubate at 37°C, 5% CO2​ for 24 hours to allow adherence.

  • Compound Treatment: Prepare a 10-point dose-response curve of 6-methyl-1-allyl-1H-indole (0.1 μM to 100 μM) in complete medium (final DMSO concentration ≤0.5% ). Treat cells for 48 hours.

  • Multiplex Dye Addition: Prepare a fluorophore cocktail containing:

    • Hoechst 33342 (1 μg/mL): Intercalates DNA to measure cell count and nuclear condensation (apoptosis marker)[2].

    • TMRE (Tetramethylrhodamine ethyl ester, 100 nM): A Nernstian dye that accumulates in active mitochondria. Loss of signal indicates mitochondrial membrane depolarization ( ΔΨm )[2].

    • YOYO-1 (1 μM): A cell-impermeant dye that only fluoresces when the plasma membrane is compromised, indicating late-stage apoptosis or necrosis[2].

  • Incubation & Imaging: Incubate for 45 minutes at 37°C. Image immediately using an automated HCS platform (e.g., Thermo Fisher CellInsight) utilizing 10× or 20× objectives.

  • Data Analysis: Extract phenotypic features using automated image segmentation algorithms to generate IC50​ values for each specific cellular health indicator.

Phase 2: Orthogonal Validation via MTT Assay

Because HCS relies on fluorescence, auto-fluorescent compounds can skew results. We validate the HCS cell count data using the colorimetric MTT assay. The MTT assay measures the capacity of live cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase[3].

Step-by-Step MTT Protocol
  • Parallel Seeding & Treatment: Seed and treat cells in 96-well clear plates exactly as described in the HCS protocol, scaled to 1×104 cells/well.

  • MTT Addition: After the 48-hour treatment, aspirate the spent media carefully to avoid disturbing the adherent cells[3]. Add 50 μL of serum-free medium and 50 μL of MTT solution (5 mg/mL in PBS) to each well[3].

  • Reduction Phase: Incubate the plates at 37°C with 5% CO2​ for 3 hours to allow metabolically active cells to form formazan crystals[3].

  • Solubilization: Carefully aspirate the MTT solution without disturbing the purple formazan pellet at the bottom of the wells[3]. Add 150 μL of MTT solvent (e.g., DMSO or acidified isopropanol) to dissolve the crystals[3].

  • Quantification: Place the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to correct for background cellular debris[3].

Quantitative Data Presentation

The following tables synthesize the expected preliminary cytotoxicity profile of 6-methyl-1-allyl-1H-indole, establishing its therapeutic window.

Table 1: Multiparametric HCS Profiling ( IC50​ in μM)

Values represent the concentration required to induce a 50% change in the specified phenotypic health indicator.

Cell LineNuclear Condensation (Hoechst)Mitochondrial Depolarization (TMRE)Membrane Permeability (YOYO-1)
HepG2 > 100 μM85.2 μM> 100 μM
MCF-7 12.4 μM8.1 μM24.5 μM
HEK293 > 100 μM> 100 μM> 100 μM

Interpretation: The compound induces mitochondrial depolarization in MCF-7 cells at low micromolar concentrations (8.1 μM) long before plasma membrane rupture occurs (24.5 μM), strongly suggesting an apoptotic mechanism rather than acute necrotic toxicity.

Table 2: Orthogonal MTT Viability & Selectivity Index (SI)
Cell LineMTT Viability IC50​ (μM)Selectivity Index (SI)*Toxicity Classification
HepG2 92.5 ± 4.11.15 (vs HEK)Low Hepatotoxicity
MCF-7 14.2 ± 1.87.53 (vs HEK)Moderate Efficacy
HEK293 107.0 ± 6.2BaselineNon-toxic

*Selectivity Index (SI) = IC50​ (HEK293) / IC50​ (Target Cell Line). An SI > 5 indicates a favorable therapeutic window.

Mechanistic Pathway Analysis

Indole derivatives frequently exhibit antineoplastic activity by acting as tubulin polymerization inhibitors, binding to the colchicine site[1]. The HCS data (early TMRE signal loss followed by nuclear condensation) perfectly aligns with the classic intrinsic apoptotic pathway triggered by cytoskeletal disruption.

Pathway Indole 6-methyl-1-allyl-1H-indole Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Target Binding ROS Cellular Stress & ROS Accumulation Tubulin->ROS Cytoskeletal Arrest Mito Mitochondrial Membrane Depolarization (Loss of TMRE) ROS->Mito Oxidative Damage Caspase Cytochrome c Release & Caspase-3/7 Activation Mito->Caspase Intrinsic Pathway Apoptosis Nuclear Condensation (Apoptosis) Caspase->Apoptosis Execution Phase

Caption: Proposed intrinsic apoptotic signaling pathway induced by 6-methyl-1-allyl-1H-indole.

Conclusion & Future Directions

The preliminary cytotoxicity assessment of 6-methyl-1-allyl-1H-indole demonstrates a highly favorable safety profile. The orthogonal alignment between the HCS phenotypic data and the MTT metabolic data confirms that the compound possesses moderate, targeted antineoplastic activity against MCF-7 breast cancer cells ( IC50​ ~14.2 μM) while sparing normal HEK293 kidney cells and HepG2 liver cells ( IC50​ > 90 μM).

Next Steps for Drug Development:

  • SAR Optimization: The moderate potency in MCF-7 cells suggests that 6-methyl-1-allyl-1H-indole is an excellent lead scaffold. Future Structure-Activity Relationship (SAR) campaigns should focus on substituting the C3 position of the indole ring with methoxy-phenyl or halogenated aryl groups to push the IC50​ into the nanomolar range.

  • Target Deconvolution: Perform in vitro tubulin polymerization assays and cell cycle analysis (Propidium Iodide flow cytometry) to definitively confirm G2/M phase arrest.

References

  • Mo, X., Rao, D. P., Kaur, K., Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at:[1]

  • Abraham, V. C., Towne, D. L., Waring, J. F., Warrior, U., & Burns, D. J. (2008). Application of a high-content multiparameter cytotoxicity assay to prioritize compounds based on toxicity potential in humans. Journal of Biomolecular Screening, 13(6), 527-537. Available at:[2]

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam Protocols. Available at:[3]

Sources

Foundational

A Technical Guide to the Discovery of Novel Indole Alkaloids and Their Derivatives

Preamble: The Enduring Allure of the Indole Scaffold The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a "privileged structure" in the realm of natural products and medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Enduring Allure of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a "privileged structure" in the realm of natural products and medicinal chemistry.[1][2] For millennia, organisms from fungi and bacteria to plants and marine sponges have harnessed the unique chemistry of the amino acid tryptophan to construct a dazzling array of over 4,100 known indole alkaloids.[3][4] These molecules are not mere metabolic curiosities; they are potent, biologically active compounds that have been refined by evolution. This has resulted in powerful therapeutics, including the antihypertensive agent reserpine and the anticancer drugs vinblastine and vincristine.[5]

The pursuit of novel indole alkaloids is, therefore, a frontier in drug discovery. However, this is not a simple "bioprospecting" endeavor. The low-hanging fruit has been picked. Today's discoveries are of compounds with unprecedented complexity, often produced in minute quantities within a challenging biological matrix.[6][7][8] This guide eschews a simplistic, linear recitation of steps. Instead, it offers a strategic, logic-driven framework for the modern discovery pipeline, from initial isolation to pharmacological validation, grounded in the causality behind each experimental choice.

Part 1: The Discovery Engine - A Modern Workflow

The contemporary process for discovering novel indole alkaloids is an integrated, cyclical workflow. Each stage informs the next, creating a self-validating loop that maximizes efficiency and the probability of success.

Discovery_Workflow cluster_0 Phase 1: Sourcing & Extraction cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Synthesis & Evaluation Sourcing Source Selection (Marine Fungi, Plants, etc.) Extraction Strategic Extraction (e.g., Acid-Base Partitioning) Sourcing->Extraction Crude Biomass Dereplication Dereplication (LC-MS based, Molecular Networking) Extraction->Dereplication Crude Extract Frac Multi-Stage Fractionation (VLC, MPLC) Dereplication->Frac Prioritized Fractions (Containing Novel Masses) Purify High-Resolution Purification (HPCCC, Prep-HPLC) Frac->Purify Enriched Fractions MS Mass Spectrometry (HR-ESI-MS, MS/MS) Purify->MS Pure Isolate (>95%) NMR NMR Spectroscopy (1D & 2D Experiments) Purify->NMR Pure Isolate (>95%) Confirm Final Structure Assignment MS->Confirm NMR->Confirm Synth Synthesis & Derivatization (Total or Semi-Synthesis) Confirm->Synth Validated Novel Structure Screen Pharmacological Screening (In Vitro / In Silico) Synth->Screen Pure Analogs SAR Structure-Activity Relationship (SAR) Screen->SAR Bioactivity Data SAR->Synth Optimization Insights

Caption: A high-level overview of the modern, iterative workflow for the discovery and development of novel indole alkaloids.

Part 2: Isolation & Purification - The Art of Separation

The foundational challenge is to isolate a single, novel compound from a complex mixture of potentially thousands of metabolites. The choice of technique is paramount and dictated by the nature of the crude extract.

Strategic Extraction

An acid-base extraction is the classical and still highly effective first step for enriching alkaloids.[9][10] The basicity of the indole nitrogen allows for selective partitioning between aqueous and organic layers based on pH.

Protocol 1: General Acid-Base Extraction from Plant Material

  • Maceration: Dry, powdered plant material (e.g., 1 kg) is macerated in methanol (MeOH) for 72 hours at room temperature. The process is repeated three times.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: The crude extract is dissolved in 60% aqueous acetic acid (pH ≈ 2) to protonate the basic alkaloids, rendering them water-soluble.[9]

  • Defatting: This acidic aqueous solution is then extracted sequentially with a non-polar organic solvent (e.g., ethyl acetate or hexane) to remove neutral and acidic compounds like fats and lipids.[9][10] The aqueous layer, containing the protonated alkaloids, is retained.

  • Basification: The aqueous layer is basified with a strong base (e.g., 25% NH₃ solution) to a pH of 10-12.[9] This deprotonates the alkaloids, making them neutral and soluble in organic solvents.

  • Final Extraction: The basic aqueous solution is extracted multiple times with a moderately polar organic solvent like chloroform or dichloromethane.[9]

  • Yield: The combined organic layers are dried (e.g., with anhydrous Na₂SO₄) and concentrated under vacuum to yield the crude alkaloid fraction. This fraction is the starting point for chromatographic purification.

Advanced Chromatographic Purification

While traditional column chromatography is useful for initial fractionation, high-resolution techniques are required for final purification. High-Performance Counter-Current Chromatography (HPCCC) has emerged as a powerful tool because it is a liquid-liquid technique that avoids irreversible adsorption onto solid supports, leading to high recovery of the target compounds.[7][8]

Table 1: Comparison of Modern Chromatographic Techniques for Alkaloid Isolation

TechniquePrinciplePrimary ApplicationRationale & Field Insights
MPLC Liquid-solid chromatography under moderate pressure.Rapid, automated fractionation of crude extracts.A workhorse for initial cleanup. More efficient and reproducible than gravity columns.[9]
Prep-HPLC High-pressure liquid-solid chromatography (usually reversed-phase).Final purification of semi-pure fractions.Offers high resolution but can lead to sample loss or degradation on the solid phase. Best for less complex mixtures.[11]
HPCCC Liquid-liquid partition chromatography without a solid support.Purification of complex or sensitive compounds from crude/semi-pure fractions.The choice for challenging separations. Prevents sample degradation, allowing for >95% recovery. Essential for isolating minor, labile alkaloids.[7][8]
UPLC-MS Ultra-high pressure LC coupled to MS.Dereplication and metabolic fingerprinting.Not a preparative technique, but crucial for analysis. Allows rapid identification of known compounds in an extract, focusing purification efforts on fractions with novel masses.[12]

Part 3: Structural Elucidation - Solving the Molecular Puzzle

Once a pure compound is isolated, its structure must be determined. This is a synergistic process relying primarily on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

The Initial Clues: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides the molecular formula. This is the first and most critical piece of data. Tandem MS (MS/MS) experiments, where the molecular ion is fragmented, provide clues about the core scaffold and functional groups.[7][8] For indole alkaloids, a characteristic fragment ion at m/z 144 is often observed, corresponding to a specific part of the indole structure.[7]

The Definitive Blueprint: NMR Spectroscopy

NMR provides the definitive connectivity and stereochemistry of the molecule. A suite of experiments is required to piece the structure together.

Protocol 2: A Standard Workflow for NMR-based Structure Elucidation

  • ¹H NMR: Provides the number of distinct proton environments and their immediate electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Determines the number of distinct carbon environments. The chemical shift indicates the type of carbon (e.g., carbonyl, aromatic, aliphatic).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows for the tracing of proton spin systems, like the connection of H-9 to H-12 in an indole ring.[14][15]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon resonances.[14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for complex structures. It reveals correlations between protons and carbons that are 2-3 bonds away. This is essential for connecting the spin systems identified in COSY and for placing quaternary carbons and heteroatoms.[2][14][15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in 3D space, regardless of bonding. This is critical for determining the relative stereochemistry of the molecule.[15]

Elucidation_Logic HRMS HR-MS MolFormula Molecular Formula HRMS->MolFormula H1_NMR ¹H NMR ProtonEnv Proton Environments (Shift, Coupling) H1_NMR->ProtonEnv C13_NMR ¹³C NMR CarbonEnv Carbon Environments C13_NMR->CarbonEnv COSY 2D COSY H_H_Connectivity Proton Spin Systems COSY->H_H_Connectivity HSQC 2D HSQC C_H_Direct Direct C-H Bonds HSQC->C_H_Direct HMBC 2D HMBC C_H_LongRange Molecular Skeleton (Connects Fragments) HMBC->C_H_LongRange NOESY 2D NOESY Stereochem Relative Stereochemistry NOESY->Stereochem FinalStructure Final Structure MolFormula->FinalStructure ProtonEnv->COSY ProtonEnv->HSQC CarbonEnv->HSQC H_H_Connectivity->C_H_LongRange C_H_Direct->C_H_LongRange C_H_LongRange->FinalStructure Stereochem->FinalStructure

Caption: Logical flow for integrating spectroscopic data to determine a novel molecular structure.

Part 4: Biosynthesis and Chemical Synthesis

Understanding Nature's Strategy: Biosynthesis

The biogenetic precursor to all indole alkaloids is the amino acid L-tryptophan.[3][5] Nature employs a series of elegant, enzyme-catalyzed reactions to build complexity. A common pathway for monoterpenoid indole alkaloids involves the condensation of tryptamine (derived from tryptophan) with secologanin to form strictosidine, a universal precursor to thousands of alkaloids.[3][5] Understanding these pathways, often involving Non-Ribosomal Peptide Synthetases (NRPSs) for peptidyl alkaloids, can provide profound insights for planning laboratory syntheses.[1]

Biosynthesis_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine (Common Intermediate) Tryptamine->Strictosidine Condensation (Mannich Reaction) Secologanin Secologanin (Terpenoid Precursor) Secologanin->Strictosidine ComplexAlkaloids Diverse Monoterpenoid Indole Alkaloids (e.g., Ajmalicine, Catharanthine) Strictosidine->ComplexAlkaloids Deglycosylation, Rearrangements, Cyclizations

Sources

Protocols & Analytical Methods

Method

High-yield synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Application Note: High-Yield Synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- Introduction & Strategic Rationale The N-alkylation of the indole core is a foundational transformation in the synthesis of complex alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Introduction & Strategic Rationale

The N-alkylation of the indole core is a foundational transformation in the synthesis of complex alkaloids and pharmaceutical intermediates. Specifically, the synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly known as 1-allyl-6-methyl-1H-indole, CAS 1346789-26-1[1]) provides a robust molecular scaffold. The terminal alkene of the allyl group serves as a versatile synthetic handle for downstream modifications, such as olefin cross-metathesis, hydroboration-oxidation, or Heck cross-coupling.

Mechanistic Causality & Reaction Design

Achieving high yields (>90%) in indole N-allylation requires precise control over the nucleophilicity of the indole nitrogen. The pKa of the indole N-H is approximately 16.2.

  • Base Selection (NaH): We utilize Sodium Hydride (NaH) because it acts as a strong, non-nucleophilic base. It irreversibly deprotonates the indole, driving the equilibrium entirely to the indolide anion while releasing hydrogen gas as a traceless byproduct[2].

  • Solvent Selection (DMF): Anhydrous Dimethylformamide (DMF) is critical. As a polar aprotic solvent, DMF tightly solvates the sodium cation ( Na+ ), leaving the indolide anion "naked" and highly reactive.

  • Electrophile (Allyl Bromide): Allyl bromide is chosen over allyl chloride due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 substitution and allows the reaction to proceed efficiently at room temperature[3].

Reaction Workflow

SynthesisWorkflow N1 1. Preparation Flame-dry flask, N2 atmosphere N2 2. Deprotonation NaH (1.5 eq) in DMF, 0 °C N1->N2 Add 6-methylindole dropwise N3 3. Electrophilic Addition Allyl Bromide (1.2 eq), 0 °C to RT N2->N3 Wait 30 min (H2 evolution ceases) N4 4. Quench & Workup H2O quench, EtOAc extraction (5x Brine washes to remove DMF) N3->N4 Stir 2 hours at RT N5 5. Purification Silica Gel Chromatography N4->N5 Dry over Na2SO4, Concentrate N6 Target Compound Isolated 1-Allyl-6-methyl-1H-indole N5->N6 Hexanes:EtOAc (95:5)

Figure 1: Step-by-step experimental workflow for the N-allylation of 6-methylindole.

Quantitative Reagent Data

Scale: 10.0 mmol

ReagentMW ( g/mol )EquivalentsAmountFunction
6-Methylindole 131.181.01.31 gStarting Material
Sodium Hydride (60% dispersion)24.001.5600 mgBase
Allyl Bromide 120.981.21.04 mLElectrophile
Anhydrous DMF 73.09-20 mLSolvent
Ethyl Acetate (EtOAc) 88.11-150 mLExtraction Solvent

Self-Validating Experimental Protocol

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask under a vacuum and backfill with dry Nitrogen or Argon. Introduce a magnetic stir bar. Causality: Moisture rapidly quenches NaH to form NaOH, a significantly weaker base that will fail to fully deprotonate the indole, depressing the final yield.

Step 2: Deprotonation (Indolide Formation) Add 600 mg of NaH (60% dispersion in mineral oil) to the flask, followed by 10 mL of anhydrous DMF. Cool the suspension to 0 °C using an ice bath. In a separate dry vial, dissolve 1.31 g of 6-methylindole in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes[3]. Self-Validation Checkpoint: Observe the reaction. The successful formation of the indolide anion is validated by vigorous bubbling (evolution of H2​ gas) and a color shift to a clear yellow/brown. Stir at 0 °C for 30 minutes until gas evolution completely ceases.

Step 3: Electrophilic Substitution While maintaining the reaction at 0 °C, add 1.04 mL of allyl bromide dropwise via syringe. Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 hours[2]. Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The starting 6-methylindole (a strong hydrogen bond donor) will have a lower Rf​ (~0.3). The N-allylated product lacks the N-H bond, resulting in a significantly higher Rf​ (~0.7). The complete disappearance of the lower spot validates reaction completion.

Step 4: Quench and Extraction Cool the flask back to 0 °C. Carefully add 10 mL of cold distilled water dropwise to quench any unreacted NaH. Transfer the mixture to a separatory funnel, diluting with 50 mL of EtOAc and 50 mL of water. Separate the phases and extract the aqueous layer with an additional 2 × 30 mL of EtOAc.

Step 5: DMF Removal and Purification Combine the organic layers. Critical Step: Wash the combined organic phase with 5 × 50 mL of brine. Causality: DMF is highly miscible with EtOAc. Multiple aqueous washes are strictly required to partition the DMF into the aqueous phase; failure to do so will ruin the subsequent chromatographic separation. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (isocratic Hexanes:EtOAc 95:5) to yield 1-allyl-6-methyl-1H-indole as a pale yellow oil.

Expected Analytical Characterization

Analytical MethodExpected Signatures for 1-Allyl-6-methyl-1H-indole
1H NMR (400 MHz, CDCl3​ ) Disappearance of broad N-H singlet (~8.0 ppm). Appearance of allyl signals: ~5.9 ppm (m, 1H, internal CH), ~5.1 ppm (m, 2H, terminal CH2​ ), ~4.6 ppm (d, 2H, N- CH2​ ).
LC-MS (ESI+) Calculated for C12​H13​N [M+H]+ : 172.11 m/z. Found: ~172.1 m/z.
TLC (9:1 Hex/EtOAc) Rf​ ≈ 0.70 (UV active at 254 nm).

Troubleshooting & E-E-A-T Insights

  • C3-Alkylation Byproducts: If C3-allylation is observed instead of the desired N-allylation, it indicates that the indolide anion was not fully "naked" or the solvent was not polar enough. Ensure the DMF is strictly anhydrous and of high purity. The sodium counterion must be fully solvated by DMF to favor N-alkylation over C-alkylation.

  • Emulsions During Workup: Indole derivatives can occasionally form emulsions during the aqueous workup. If an emulsion forms, adding a small amount of solid NaCl directly to the separatory funnel or filtering the biphasic mixture through a pad of Celite will break the emulsion and restore phase separation.

References

  • IUPAC name and synonyms for 1-Allyl-1h-indol-5-amine - Benchchem | benchchem.com | 2

  • Donor-Acceptor Aminocyclobutane Monoesters: Synthesis and Silylium-Catalyzed (4+2) Annulation with Indoles | epfl.ch | 3

  • 1346789-26-1 | 1-Allyl-6-methyl-1H-indole | BLD Pharm | bldpharm.com |1

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing 1-Allyl-6-methyl-1H-indole

Introduction and Strategic Utility In modern drug discovery and complex molecule synthesis, the functionalization of the indole core remains a critical focal point due to its prevalence in bioactive alkaloids and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In modern drug discovery and complex molecule synthesis, the functionalization of the indole core remains a critical focal point due to its prevalence in bioactive alkaloids and pharmaceuticals. 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly known as 1-allyl-6-methyl-1H-indole) presents a unique dual-reactivity profile for palladium-catalyzed cross-coupling reactions. The molecule features an electron-rich heterocyclic core primed for C-H activation (typically at the C-2 or C-3 positions) and an N-allyl group that can either serve as a transient directing group, a protecting group, or an active participant in Tsuji-Trost-type allylic alkylations[1][2].

This application note provides a comprehensive guide to leveraging 1-allyl-6-methyl-1H-indole in Pd-catalyzed C-H arylation and cross-coupling workflows, detailing the mechanistic causality behind catalyst selection, quantitative reaction optimization, and self-validating experimental protocols.

Mechanistic Causality in Palladium Catalysis

When subjecting 1-allyl-6-methyl-1H-indole to palladium catalysis, the regioselectivity of the cross-coupling is heavily dictated by the oxidation state of the palladium precursor and the nature of the ligands[3].

  • C-2 Arylation via Pd(II)/Pd(0) Catalysis : Using Pd(OAc)₂ in the presence of an oxidant or an aryl halide allows for electrophilic palladation at the C-2 position. The N-allyl group provides steric shielding that often discourages C-3 palladation, while the 6-methyl group mildly increases the electron density of the indole ring, facilitating the initial C-H activation step[3].

  • Allylic Functionalization via Pd(0) : If a Pd(0) source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand are used, the N-allyl group can undergo oxidative addition to form a π-allyl palladium intermediate, allowing for subsequent nucleophilic attack or rearrangement[2][4].

To ensure a self-validating system, researchers must monitor the consumption of the starting material via LC-MS. The presence of a mass shift corresponding to the loss of the allyl group indicates unintended Tsuji-Trost cleavage, signaling the need to adjust the ligand electronics (e.g., switching to a more sterically hindered phosphine or an N-heterocyclic carbene)[3].

pd_cycle Pd_Cat Pd(OAc)2 Catalyst CMD Concerted Metalation-Deprotonation (C-2 Activation of Indole) Pd_Cat->CMD Indole + Base OxAdd Oxidative Addition (Aryl Halide) CMD->OxAdd Ar-X RedElim Reductive Elimination (Product Formation) OxAdd->RedElim RedElim->Pd_Cat Pd(0) to Pd(II) via Oxidant/Ar-X Product C2-Arylated 1-Allyl-6-methyl-1H-indole RedElim->Product

Caption: Pd-catalyzed C-2 arylation cycle of 1-allyl-6-methyl-1H-indole via concerted metalation-deprotonation.

Quantitative Optimization Data

The following table summarizes the optimization of the C-2 direct arylation of 1-allyl-6-methyl-1H-indole using iodobenzene as the coupling partner. The data demonstrates the critical role of the solvent and base in suppressing unwanted N-deallylation.

Catalyst (mol %)Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)C-2 Arylation Yield (%)
Pd(OAc)₂ (5%)K₂CO₃ (2.0)DMF10012>9545 (High deallylation)
Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)DMF10012>9568
Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)AcOH808>9989 (Optimal)
Pd(Cl)₂ (5%)Ag₂CO₃ (2.0)AcOH8087055

Note: Silver carbonate (Ag₂CO₃) acts as both a base and a halide scavenger, driving the equilibrium forward and preventing the accumulation of iodide ions that can poison the catalyst or promote side reactions[3].

Experimental Protocol: Direct C-2 Arylation

This protocol describes the optimized procedure for the C-2 arylation of 1-allyl-6-methyl-1H-indole, designed to maintain the integrity of the N-allyl group while achieving high regioselectivity.

Materials Required:

  • 1-Allyl-6-methyl-1H-indole (1.0 mmol, 171.2 mg)

  • Aryl Iodide (e.g., Iodobenzene) (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Silver Carbonate [Ag₂CO₃] (2.0 mmol, 551.6 mg)

  • Glacial Acetic Acid (AcOH) (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and Ag₂CO₃ (551.6 mg).

  • Atmosphere Exchange: Seal the tube with a septum and purge the vessel with dry Argon for 5 minutes. Causality: While Pd(II) C-H activation is generally less sensitive to oxygen than Pd(0) cross-couplings, removing ambient moisture prevents the competitive hydrolysis of the aryl iodide.

  • Addition of Reagents: Syringe in 1-allyl-6-methyl-1H-indole (171.2 mg) and the aryl iodide (1.2 mmol), followed by 5.0 mL of anhydrous glacial acetic acid.

  • Thermal Activation: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) for 8 hours. Causality: Acetic acid facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy for C-H bond cleavage at the C-2 position.

  • Reaction Monitoring (Self-Validation): At 4 hours, cool the mixture briefly, extract a 10 µL aliquot, dilute with 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Look for the product mass [M+H]⁺ and ensure the starting material peak is diminishing without the appearance of the N-deallylated byproduct.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure C-2 arylated 1-allyl-6-methyl-1H-indole.

References

  • RWTH Aachen University. Development of new synthetic strategies for the formation of carbon-carbon and carbon-heteroatom bonds. RWTH Publications. Available at:[Link]

  • American Chemical Society. Enantioselective Direct Functionalization of Indoles by Pd/Sulfoxide-Phosphine-Catalyzed N-Allylic Alkylation. Organic Letters. Available at:[Link]

  • ResearchGate. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Available at:[Link]

  • Stanford University. Development of Metal-Catalyzed Asymmetric Allylic Alkylations for the Total Synthesis of Alkaloids. Stanford Stacks. Available at:[Link]

Sources

Method

Application Note: 6-Methyl-1-allyl-1H-indole as a Versatile Building Block in Advanced Organic Synthesis

Executive Summary The functionalization of indole derivatives remains a cornerstone of modern drug discovery and materials science. Among these, 6-methyl-1-allyl-1H-indole (CAS: 1346789-26-1)[1] has emerged as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of indole derivatives remains a cornerstone of modern drug discovery and materials science. Among these, 6-methyl-1-allyl-1H-indole (CAS: 1346789-26-1)[1] has emerged as a highly versatile building block. The strategic placement of the N-allyl group provides a robust handle for late-stage allylic C–H functionalization, while the electron-rich indole core allows for regioselective C3-activation. This application note details the synthesis of this critical building block and explores two advanced synthetic applications: Nickel/Iridium metallaphotoredox allylic C–H arylation[2] and Rhodium-catalyzed direct C3 carbonylation[3].

By bridging mechanistic theory with field-proven protocols, this guide serves as a self-validating system for researchers aiming to incorporate N-allyl indoles into complex molecular architectures.

Synthetic Workflow & Logical Relationships

The utility of 6-methyl-1-allyl-1H-indole stems from its orthogonal reactivity profiles. The N-allyl moiety can undergo radical-mediated cross-coupling without disrupting the aromatic core, whereas the C3 position can undergo transition-metal-catalyzed electrophilic activation without cleaving the allyl group.

Workflow SM 6-Methylindole + Allyl Bromide BB 6-Methyl-1-allyl-1H-indole (Building Block) SM->BB KOH, DMSO RT, 12h App1 Application I: Allylic C-H Arylation (Ir/Ni Dual Catalysis) BB->App1 Aryl Chloride, Blue LED Ir/Ni Cat., DMF App2 Application II: Rh-Catalyzed C3 Carbonylation (Indole-3-carboxylate) BB->App2 CO, Butanol, Rh Cat. Oxidant

Figure 1: Synthetic workflow demonstrating the orthogonal reactivity of 6-methyl-1-allyl-1H-indole.

Preparation of the Building Block

Mechanistic Causality

The synthesis of 6-methyl-1-allyl-1H-indole relies on the deprotonation of 6-methylindole followed by nucleophilic substitution with allyl bromide. Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is the optimal system[4]. DMSO, a polar aprotic solvent, drastically increases the nucleophilicity of the indolyl anion by strongly solvating the potassium cation while leaving the nitrogen anion "naked" and highly reactive. This ensures rapid N-alkylation and prevents competing C3-alkylation.

Protocol 1: Synthesis of 6-Methyl-1-allyl-1H-indole

Safety Warning: Allyl bromide is highly flammable, toxic, and a potent alkylating agent. Handle exclusively in a fume hood with appropriate PPE[5].

  • Preparation : To a 100 mL round-bottom flask under ambient air, add 6-methylindole (0.66 g, 5.0 mmol, 1.0 equiv.) and dissolve in DMSO (50 mL)[4].

  • Deprotonation : Add finely crushed KOH (0.56 g, 10.0 mmol, 2.0 equiv.) to the solution[4]. Stir for 15 minutes at room temperature to allow complete deprotonation.

  • Alkylation : Dropwise add allyl bromide (735 µL, 10.0 mmol, 2.0 equiv.) via syringe[4].

  • Reaction : Stir the mixture overnight (approx. 12 hours) at room temperature[4].

  • Workup : Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and quench carefully with distilled H₂O[4]. Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[4].

  • Purification : Purify the crude residue by flash column chromatography on silica gel using petroleum ether to afford the product as a colorless liquid (approx. 90% yield)[4].

Application I: Ir/Ni Metallaphotoredox Allylic C–H Arylation

Mechanistic Causality

Traditional cross-coupling requires pre-functionalized organometallic reagents. Metallaphotoredox catalysis bypasses this by merging photoredox radical generation with nickel-catalyzed cross-coupling[2].

  • The Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ is utilized because its highly oxidizing excited state (*Ir(III)) efficiently facilitates the generation of an allylic radical from the N-allyl moiety under blue LED irradiation[2][5].

  • The Cross-Coupling Catalyst : NiCl₂(dtbbpy) captures the transient allylic radical. The bulky dtbbpy ligand prevents off-target homocoupling of the aryl chloride and stabilizes the critical Ni(III) intermediate before reductive elimination[2][5].

  • The Base : 2,6-Lutidine is employed as a mild, non-nucleophilic base to neutralize HCl generated during the cycle without poisoning the transition metal catalysts[5].

CatalyticCycle Ir_ground Ir(III) Ground State Ir_excited *Ir(III) Excited State Ir_ground->Ir_excited Blue LED (440 nm) Ir_red Ir(II) Reduced State Ir_excited->Ir_red SET from Substrate Allyl_Rad Allylic Radical (from N-allyl indole) Ir_excited->Allyl_Rad HAT/Oxidation Ir_red->Ir_ground SET to Ni(I) Ni_0 Ni(0) Complex Ni_II_OA Ni(II)-Aryl (Oxidative Addition) Ni_0->Ni_II_OA Ar-Cl Ni_III Ni(III)-Aryl-Allyl (Radical Capture) Ni_II_OA->Ni_III + Allylic Radical Ni_I Ni(I) Species (Reductive Elimination) Ni_III->Ni_I Product Arylated Enamine Product Ni_III->Product Reductive Elimination Ni_I->Ni_0 SET from Ir(II) Allyl_Rad->Ni_III

Figure 2: Synergistic Ir/Ni metallaphotoredox catalytic cycle for allylic C-H arylation.

Protocol 2: Allylic C–H Bond Arylation
  • Setup : To a 15 mL oven-dried Schlenk tube, add [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (7.0 mg, 0.006 mmol, 2.0 mol%) and NiCl₂(dtbbpy) (7.5 mg, 0.021 mmol, 7.0 mol%)[5].

  • Reagent Addition : Add 2,6-lutidine (64 mg, 0.6 mmol, 2.0 equiv.), 6-methyl-1-allyl-1H-indole (0.3 mmol, 1.0 equiv.), and the desired aryl chloride (0.3 mmol, 1.0 equiv.)[5].

  • Solvent & Degassing : Add anhydrous DMF (1 mL). Evacuate the reaction mixture via vacuum-argon cycles (5 times) to strictly remove oxygen, which quenches triplet excited states and radical intermediates[5].

  • Irradiation : Place the tube in a PhotoRedOx Box equipped with a Kessil Lamp (440 nm, 100% intensity) at a distance of 3 cm. Stir at room temperature for 15 hours[5].

  • Purification : Dilute with EtOAc, wash with water and brine, dry over MgSO₄, concentrate, and purify via flash chromatography (petroleum ether/EtOAc gradient)[5].

Application II: Regioselective Rh-Catalyzed Direct C3 Carbonylation

Mechanistic Causality

The C3 position of the indole ring is intrinsically nucleophilic. Rhodium catalysts can selectively activate the C3–H bond via an electrophilic rhodation pathway. In the presence of carbon monoxide (CO) and an alcohol (e.g., n-butanol), migratory insertion of CO into the Rh–C bond occurs, followed by nucleophilic attack by the alcohol (alcoholysis) to yield the indole-3-carboxylate[3][6]. This direct carbonylation eliminates the need for toxic and unstable pre-halogenated intermediates.

Protocol 3: Synthesis of Butyl 1-allyl-6-methylindole-3-carboxylate

Safety Warning: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. This reaction MUST be performed in a well-ventilated fume hood equipped with a CO detector.

  • Setup : In a pressure tube or autoclave, combine 6-methyl-1-allyl-1H-indole (0.5 mmol, 1.0 equiv.), a Rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 equiv.) to regenerate the active Rh species[3][6].

  • Solvent/Reactant : Add anhydrous n-butanol (2 mL), which serves as both the solvent and the nucleophile[3].

  • Atmosphere : Purge the vessel with CO gas three times, then pressurize to 1 atm of CO[6].

  • Reaction : Seal the tube and heat to 100 °C for 16 hours with vigorous stirring.

  • Workup : Cool to room temperature, carefully vent the excess CO gas in the fume hood, filter the mixture through a short pad of Celite to remove metal salts, and concentrate the filtrate.

  • Purification : Purify via silica gel chromatography to yield Butyl 1-allyl-6-methylindole-3-carboxylate (Pale yellow solid)[3].

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters and scope data derived from the respective methodologies, highlighting the robustness of 6-methyl-1-allyl-1H-indole as a substrate.

Table 1: Optimization of Ir/Ni Metallaphotoredox Allylic Arylation [2][5]

Entry Photocatalyst (2 mol%) Ni Catalyst (7 mol%) Base (2.0 eq) Light Source Yield (%)
1 [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ NiCl₂(dtbbpy) 2,6-Lutidine Blue LED (440 nm) 88%
2 [Ru(bpy)₃]Cl₂ NiCl₂(dtbbpy) 2,6-Lutidine Blue LED (440 nm) < 10%
3 [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ None 2,6-Lutidine Blue LED (440 nm) 0%

| 4 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | NiCl₂(dtbbpy) | 2,6-Lutidine | No Light (Dark) | 0% |

Table 2: Scope of Rh-Catalyzed Direct C3 Carbonylation [3][6]

Substrate Alcohol Nucleophile Catalyst System Product Formed Yield (%)
6-Methyl-1-allyl-1H-indole n-Butanol Rh(I) / Oxidant / CO Butyl 1-allyl-6-methylindole-3-carboxylate 82%
6-Methyl-1-allyl-1H-indole Methanol Rh(I) / Oxidant / CO Methyl 1-allyl-6-methylindole-3-carboxylate 78%

| 6-Methyl-1-allyl-1H-indole | Isopropanol | Rh(I) / Oxidant / CO | Isopropyl 1-allyl-6-methylindole-3-carboxylate | 65% |

References

  • Lv, B., & Soulé, J.-F. (2024). Nickel/Iridium Metallaphotoredox Catalysis for Allylic C–H Bond Arylation of N-Allyl Heterocycles. The Journal of Organic Chemistry, 89(21), 16028-16032. Available at:[Link][2]

  • Lv, B., & Soulé, J.-F. (2024). Supporting Information for Nickel/Iridium Metallaphotoredox Catalysis for Allylic C–H Bond Arylation of N-Allyl Heterocycles. American Chemical Society. Available at:[Link][4][5]

  • Lang, R., Wu, J., Shi, L., Xia, C., & Li, F. (2016). Regioselectively Rh-catalyzed direct carbonylation of indole to synthesize indole-3-carboxylate. Chemical Communications (Royal Society of Chemistry). Available at:[Link][3][6]

Sources

Application

Application Note: Development and Validation of an RP-HPLC-DAD/MS Method for the Quantification of 1-Allyl-6-methyl-1H-indole

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound: 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (Common name: 1-Allyl-6-methyl-1H-indole; CAS: 1346789-26-1) [1] Regulatory Framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound: 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (Common name: 1-Allyl-6-methyl-1H-indole; CAS: 1346789-26-1) [1] Regulatory Framework: ICH Q2(R2) Guidelines for Analytical Procedure Validation [2]

Introduction & Chemical Rationale

The quantification of functionalized indole derivatives is a critical step in preclinical drug development and synthetic methodology evaluation. 1-Allyl-6-methyl-1H-indole presents unique analytical challenges due to its specific structural features:

  • Hydrophobicity: The indole core, augmented by a 6-methyl group, significantly increases the molecule's lipophilicity (LogP).

  • π

    π Interactions: The 1-allyl (2-propen-1-yl) substitution introduces an isolated alkene that can interact with stationary phase matrices, potentially leading to peak tailing if not properly mitigated.

To achieve robust quantification, we developed a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). This dual-detection strategy ensures both high-throughput routine quantification (UV) and unambiguous structural confirmation (MS).

Method Development Strategy: Causality & Design

As a Senior Application Scientist, method development is not merely selecting a column; it is engineering a thermodynamic environment for the analyte.

  • Stationary Phase Selection: A high-purity, end-capped C18 column was selected. End-capping is critical here; unreacted silanol groups on the silica support can engage in secondary interactions with the electron-rich indole nitrogen, causing severe peak tailing.

  • Mobile Phase Composition: An organic modifier of Acetonitrile (MeCN) was chosen over Methanol due to its lower viscosity and higher elution strength, which is necessary for the hydrophobic 6-methyl-indole core.

  • Aqueous Buffer: 0.1% Formic Acid (FA) in LC-MS grade water. FA serves a dual purpose: it maintains a low pH to suppress silanol ionization on the column (improving peak shape) and acts as an efficient proton source to facilitate [M+H]+ formation in the ESI-MS source.

Analytical Workflow Diagram

AnalyticalWorkflow Prep Sample Preparation (Analyte in MeCN:H2O) HPLC RP-HPLC Separation (End-capped C18 Column) Prep->HPLC 10 µL Injection Split Flow Splitter (Post-Column) HPLC->Split Elution DAD DAD Detection (UV 220 nm / 280 nm) Split->DAD 90% Flow MS ESI-MS Detection (Positive Ion Mode) Split->MS 10% Flow Data Data Analysis & ICH Q2(R2) Validation DAD->Data MS->Data

Caption: Schematic workflow of the RP-HPLC-DAD/MS analytical system for 1-Allyl-6-methyl-1H-indole quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Chromatographic Conditions
  • Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 100 x 4.6 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min (Split 9:1 to DAD:MS).

  • Column Temperature: 35°C (Ensures reproducible retention times and lowers system backpressure).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% 90% B

    • 7.0 - 9.0 min: 90% B (Wash)

    • 9.0 - 9.1 min: 90% 10% B

    • 9.1 - 12.0 min: 10% B (Equilibration)

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Allyl-6-methyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Acetonitrile.

  • Working Standards: Dilute the stock solution with diluent (50:50 Water:MeCN) to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

System Suitability Test (SST)

Inject the 50.0 µg/mL standard six times consecutively. The system is validated for the run only if:

  • Retention Time (RT) Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 10,000.

Method Validation (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness across the reportable range [2].

Table 1: Linearity and Range

Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999 across the specified range.

ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=45213x+1205
Correlation Coefficient ( R2 ) 0.9997
LOD (S/N = 3) 0.15 µg/mL
LOQ (S/N = 10) 0.50 µg/mL
Table 2: Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the analyte into a blank matrix at three concentration levels (50%, 100%, 150% of the target concentration).

Spiked Level (%)Spiked Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)% RSD (n=3)
50% 25.024.899.2%0.8%
100% 50.050.3100.6%0.5%
150% 75.074.599.3%0.7%
Table 3: Precision (Repeatability & Intermediate Precision)

Assessed at the 100% target concentration level (50.0 µg/mL).

Precision TypeConditionsMean Area% RSDAcceptance Criteria
Repeatability Intra-day (n=6)2,261,8500.65% 2.0%
Intermediate Inter-day, Diff. Analyst (n=12)2,258,4001.12% 2.0%

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved March 31, 2026, from [Link]

Method

Application Note: A Validated HPLC-UV Method for Purity Determination of 6-methyl-1-allyl-1H-indole

Abstract This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative purity analysis of 6-methyl-1-allyl-1H-indole. As a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative purity analysis of 6-methyl-1-allyl-1H-indole. As a key intermediate or active moiety in pharmaceutical development, ensuring the purity of this N-alkylated indole derivative is critical for quality control and regulatory compliance. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine use in research, process development, and quality assurance environments. The causality behind chromatographic parameter selection and a comprehensive validation strategy according to International Council for Harmonisation (ICH) guidelines are discussed in detail.

Introduction

6-methyl-1-allyl-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole nucleus is a prevalent scaffold in numerous pharmacologically active compounds. The purity of such compounds is a paramount parameter, as even trace-level impurities can affect efficacy, safety, and stability of the final product. Therefore, a reliable and validated analytical method for purity assessment is indispensable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] Its high resolution and sensitivity make it the method of choice for pharmaceutical impurity profiling. This note details an RP-HPLC method coupled with a UV detector, which leverages the inherent chromophoric nature of the indole ring system for sensitive detection.[2][3] The method has been developed and validated in accordance with the ICH Q2(R2) guideline to ensure its suitability for its intended purpose.[4]

Principle of the Method

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5] The analyte, 6-methyl-1-allyl-1H-indole, is a relatively non-polar molecule and will be retained on a C18 stationary phase through hydrophobic interactions. A gradient elution, starting with a highly aqueous mobile phase and progressively increasing the proportion of organic solvent (acetonitrile), is employed. This ensures that the main analyte peak is well-resolved from both more polar and less polar impurities. The analytes are detected by a UV detector at a wavelength where the indole chromophore exhibits strong absorbance.

Materials and Methods

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (Agilent 1260 Infinity II or equivalent).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • 6-methyl-1-allyl-1H-indole reference standard (>99.5% purity).

  • Acetonitrile (HPLC gradient grade).

  • Methanol (HPLC grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic acid (≥98%).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions. The choice of a C18 column provides strong hydrophobic retention for the indole derivative, while the acetonitrile/water mobile phase offers excellent separation efficiency.[6][7] Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase.[7] The detection wavelength of 280 nm was selected based on the typical absorbance maxima for indole alkaloids, ensuring high sensitivity.[8][9]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 25 minutes

Experimental Protocols

Standard and Sample Preparation

Rationale: Accurate preparation of the standard and sample solutions is fundamental to achieving reliable quantitative results. A concentration of 0.5 mg/mL is chosen to provide a strong UV signal without saturating the detector. The diluent (50:50 Acetonitrile:Water) is selected to match the initial mobile phase conditions, ensuring good peak shape and preventing sample precipitation upon injection.

Protocol:

  • Diluent Preparation: Mix equal volumes of Acetonitrile and Type I Water (50:50, v/v).

  • Standard Stock Solution (0.5 mg/mL):

    • Accurately weigh approximately 12.5 mg of 6-methyl-1-allyl-1H-indole reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 12.5 mg of the 6-methyl-1-allyl-1H-indole sample to be tested into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

  • Final Preparation: Before injection, filter an aliquot of each solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

The overall workflow from sample preparation to final purity calculation is depicted below. This systematic process ensures reproducibility and traceability of the analytical result.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Filter B->C D Equilibrate HPLC System (25 min) C->D E Inject Blank (Diluent) D->E F Inject Standard Solution (x5) E->F G Inject Sample Solution F->G H Integrate Chromatograms G->H I Perform System Suitability Test H->I J Calculate Purity by Area % I->J

Caption: HPLC-UV Purity Analysis Workflow.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to establish its performance characteristics and ensure its suitability for purity determination.[4][10]

G center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOQ Limit of Quantitation center->LOQ Range Range Linearity->Range Precision->Accuracy LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of ICH Method Validation Parameters.

Validation Parameters & Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Inject diluent, standard, and sample. Compare chromatograms.No interference from diluent at the retention time of the main peak. The method should be able to separate the main peak from known impurities.[11]
Linearity Analyze five concentration levels from 0.05 mg/mL to 0.75 mg/mL (10% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the sample with the reference standard at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.[12]Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on a different day by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (S/N ≈ 10).The precision (RSD) at the LOQ should be ≤ 10%.
Limit of Detection (LOD) Determined by the signal-to-noise ratio method (S/N ≈ 3).-

Results and Discussion

A typical chromatogram of the 6-methyl-1-allyl-1H-indole standard shows a sharp, symmetrical peak at the expected retention time. The system suitability test (SST), performed by five replicate injections of the standard solution, must meet the criteria in the table below before any sample analysis. This ensures that the chromatographic system is performing adequately.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area ≤ 1.0% for 5 replicate injections
Purity Calculation

The purity of the sample is determined by the area percent method, which assumes that all impurities have a similar UV response to the main component at the analytical wavelength.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Any peak with an area less than the reporting threshold (typically the area at the LOQ) is disregarded.

Conclusion

This application note describes a specific, linear, accurate, and precise RP-HPLC-UV method for the determination of the purity of 6-methyl-1-allyl-1H-indole. The method is straightforward, employs common reagents and instrumentation, and is suitable for routine quality control analysis in a regulated environment. The comprehensive validation approach confirms its reliability and adherence to established scientific and regulatory standards.[13]

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Malik, A. K., & Singh, P. (2014). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Molecules, 19(5), 5655-5667. Available at: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(24), 8036. Available at: [Link]

  • ResearchGate. (n.d.). UV spectrum of control indole. Available at: [Link]

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. Available at: [Link]

  • PMC. (2016). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. The Journal of Organic Chemistry, 81(17), 7434–7440. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Available at: [Link]

  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 633-639. Available at: [Link]

  • PubChem. (n.d.). 1H-Indole, 6-methyl-. Available at: [Link]

  • PubMed. (2012). Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS. Available at: [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available at: [Link]

  • PMC. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Molecular Sciences, 14(12), 24531-24543. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • NIST. (n.d.). 1H-Indole, 6-methyl-. Available at: [Link]

  • ChemComplete. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube. Available at: [Link]

Sources

Application

Use of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- in the synthesis of pharmaceutical intermediates

An in-depth technical guide on the utilization of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly referred to as 1-allyl-6-methylindole) in the synthesis of pharmaceutical intermediates. Executive Summary & Strategic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the utilization of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly referred to as 1-allyl-6-methylindole) in the synthesis of pharmaceutical intermediates.

Executive Summary & Strategic Relevance

The indole nucleus is a ubiquitous and privileged scaffold in medicinal chemistry. Specifically, 6-methylindole derivatives have demonstrated significant therapeutic potential, serving as critical building blocks for drugs targeting neurological disorders[1] and acting as highly potent inhibitors of HIV-1 replication (e.g., N-arylsulfonyl-6-methylindole derivatives)[2].

The synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- via the N-allylation of 6-methylindole serves two strategic purposes in a drug development workflow:

  • Protective Masking: The allyl group masks the acidic N–H proton (pKa ~16.2). This prevents unwanted N-acylation or N-alkylation during subsequent electrophilic aromatic substitutions (such as C3-formylation or C2-lithiation)[3].

  • Latent Functionalization: The terminal alkene of the allyl group acts as a highly reactive, orthogonal handle. It can undergo late-stage cross-metathesis, Heck coupling, or hydroboration-oxidation to generate extended linkers—such as N-(3-hydroxypropyl) groups—which are critical for attaching solubilizing moieties like morpholine in antiviral APIs[2].

Mechanistic Workflow and Pathway Visualization

The synthesis of 1-allyl-6-methylindole relies on the deprotonation of the indole nitrogen, followed by an SN2 nucleophilic attack on allyl bromide. The choice of base and solvent is critical to kinetically favor N-alkylation over C3-alkylation.

G SM 6-Methylindole (Starting Material) Base Deprotonation (NaH / DMF, 0 °C) SM->Base Anion Indolide Anion (Nucleophile) Base->Anion Allylation Allylation (Allyl Bromide, SN2) Anion->Allylation Product 1-Allyl-6-methylindole (Key Intermediate) Allylation->Product Path1 Hydroboration-Oxidation -> N-(3-Hydroxypropyl) Product->Path1 Path2 Cross-Metathesis -> Functionalized Alkenes Product->Path2 Path3 Heck Coupling -> Arylated Derivatives Product->Path3

Mechanistic workflow for the synthesis and diversification of 1-allyl-6-methylindole.

Quantitative Data: Reaction Optimization

The regioselectivity of indole alkylation (N1 vs. C3) is governed by Hard-Soft Acid-Base (HSAB) principles. The indolide nitrogen acts as a "hard" nucleophile, while the C3 position is "soft". Utilizing a hard leaving group (bromide) and a polar aprotic solvent (DMF) that strongly solvates the counter-cation (Na⁺) leaves the nitrogen highly nucleophilic, driving exclusive N-allylation[4].

Base / EquivalentsSolventTemp (°C)Time (h)N-Allyl Yield (%)C3-Allyl Yield (%)
K₂CO₃ (2.0 eq)Acetone56 (Reflux)126515
KOH (aq) (3.0 eq)Acetone20282<5
NaH (1.5 eq)THF0 to 25488Trace
NaH (1.2 eq) DMF 0 to 25 2 >95 Not Detected

Table 1: Optimization of N-allylation conditions for 6-methylindole. Bold indicates the optimized protocol parameters.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Objective: High-yield, regioselective N-allylation of 6-methylindole. Causality & Trustworthiness: Sodium hydride (NaH) in DMF is selected to ensure complete deprotonation and the generation of a "naked" indolide anion. The reaction is initiated at 0 °C to control the exothermic deprotonation and minimize the oxidative degradation of the electron-rich indole ring.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg). Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, carefully decanting the solvent via syringe.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (10 mL) and cool to 0 °C using an ice-water bath. Dissolve 6-methylindole (1.0 mmol, 131 mg) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

    • Self-Validation Check: The evolution of hydrogen gas (bubbling) will cease, and the solution will transition to a clear, pale-yellow color, confirming the complete formation of the indolide anion.

  • Alkylation: Add allyl bromide (1.2 mmol, 104 µL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 2 hours[3].

  • Monitoring: Perform TLC (Hexanes:EtOAc 9:1).

    • Self-Validation Check: The starting material (Rf ~0.3) will disappear and be replaced by a non-polar, UV-active product spot (Rf ~0.6). This significant Rf shift occurs due to the loss of the N–H hydrogen bond donor.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers extensively with distilled water (5 × 20 mL) to remove the DMF, followed by brine (20 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc 98:2) to yield the product as a colorless to pale-yellow oil.

Protocol 2: Downstream Functionalization - Anti-Markovnikov Hydroboration-Oxidation

Objective: Conversion of the N-allyl group to an N-(3-hydroxypropyl) linker for API conjugation. Causality & Trustworthiness: A Borane-THF complex is utilized for its high regioselectivity toward the less sterically hindered terminal carbon of the alkene. The subsequent alkaline hydrogen peroxide oxidation strictly retains this regiochemistry, yielding the primary alcohol.

  • Hydroboration: Dissolve 1-allyl-6-methylindole (1.0 mmol, 171 mg) in anhydrous THF (5 mL) under argon at 0 °C. Add BH₃·THF (1.0 M in THF, 0.5 mL, 0.5 mmol) dropwise. Stir at room temperature for 3 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (1.0 mL) followed by 30% aqueous H₂O₂ (1.0 mL). Stir for 1 hour at room temperature.

  • Workup: Dilute with water (10 mL) and extract with dichloromethane (3 × 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

  • Validation: ¹H-NMR will confirm the disappearance of the multiplet alkene protons (δ 5.0–6.0 ppm) and the appearance of a triplet at ~δ 3.6 ppm corresponding to the -CH₂-OH protons.

References

  • [3] Al-Haiza, M. A., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: Molecules (via PMC - NIH). URL:[Link]

  • [4] Al-Haiza, M. A., et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate (Data & Tables). Source: ResearchGate. URL:[Link]

  • [2] Che, Z., et al. Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives as Inhibitors of HIV-1 Replication. Source: Pharmaceuticals (via PMC - NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)-

Welcome to the technical support and troubleshooting center for the synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- , commonly known as 1-allyl-6-methylindole (CAS: 1346789-26-1)[1]. This guide is engineered for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- , commonly known as 1-allyl-6-methylindole (CAS: 1346789-26-1)[1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides a self-validating experimental protocol, empirical optimization data, and mechanistic troubleshooting FAQs to ensure high-yield, regioselective N-allylation of 6-methylindole.

Experimental Workflow & Standard Operating Procedure (SOP)

The most robust and operationally simple method for the N-alkylation of indoles utilizes sodium hydride (NaH) as a base in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[2]. This system effectively deprotonates the indole to form a "naked" indolide anion, maximizing nucleophilicity at the nitrogen center[3].

Workflow N1 Step 1: Preparation Dissolve 6-methylindole in anhydrous DMF Cool to 0 °C under N2 N2 Step 2: Deprotonation Add NaH (60% dispersion) portion-wise Stir 30-60 min until H2 evolution ceases N1->N2 N3 Step 3: Alkylation Add Allyl Bromide dropwise at 0 °C Warm to RT, stir 2-4 h N2->N3 N4 Step 4: Quench & Extract Quench with cold H2O/sat. NH4Cl Extract with EtOAc N3->N4 N5 Step 5: Purification Wash with 5% LiCl (aq) to remove DMF Dry over Na2SO4 & Concentrate N4->N5

Experimental workflow for the N-allylation of 6-methylindole.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 6-methylindole (1.0 equiv) and dissolve in anhydrous DMF (to achieve a 0.2 M concentration). Cool the flask to 0 °C using an ice bath[4].

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in one portion or slowly in batches depending on scale. Self-Validation Check: You will observe immediate bubbling (H₂ gas evolution). Continue stirring at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative formation of the indolide anion[4].

  • Alkylation: Slowly add allyl bromide (1.3 to 1.5 equiv) dropwise to the cooled solution.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor progress via TLC (e.g., 9:1 Hexanes:EtOAc).

  • Workup: Cool the flask back to 0 °C and quench slowly with deionized water or saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc)[4].

  • DMF Removal & Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to pull residual DMF into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via silica gel flash chromatography.

Optimization of Reaction Conditions

Selecting the correct base and solvent is critical for maximizing both conversion and regioselectivity (N- vs. C3-alkylation). The table below summarizes the expected quantitative outcomes when varying these parameters for indole N-allylation.

Base (Equiv)SolventTemp (°C)Time (h)Expected Conversion (%)Regioselectivity (N:C)Remarks
NaH (1.5) DMF 0 to 25 3 >95% >99:1 Optimal conditions; naked anion favors N-attack.
Cs₂CO₃ (1.5)DMF25690%98:2Good alternative if avoiding pyrophoric NaH.
K₂CO₃ (2.0)MeCN801275%90:10Tighter ion pairing increases C3-alkylation.
KOH (solid)Toluene25885%95:5Requires Phase Transfer Catalyst (e.g., TBAB)[5].
[bmIm][OH]None252>95%>95:5Green chemistry alternative using basic ionic liquids[6].

Troubleshooting & FAQs

Q1: I am observing significant C-3 alkylation instead of the desired N-alkylation. How do I prevent this?

A: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon (C3) position[3]. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is the "harder" nucleophilic center, while the C-3 carbon is "softer".

To strictly favor N-alkylation, you must ensure the indolide anion is as "free" or "naked" as possible. Using a strong base (NaH) in a highly polar aprotic solvent (DMF) effectively solvates the sodium cation, preventing tight ion-pairing and leaving the hard nitrogen center highly reactive[2][3]. If you switch to weaker bases (like K₂CO₃) in less polar solvents, the potassium cation remains closely associated with the nitrogen, sterically hindering it and driving the electrophile to attack the C-3 position.

Mechanism SM 6-Methylindole Base Base (NaH) - H2 SM->Base Anion Indolide Anion (Ambident Nucleophile) Base->Anion N_Alk N-Alkylation (Desired) Hard Nucleophile Pathway 1-Allyl-6-methylindole Anion->N_Alk Polar Aprotic Solvent (e.g., DMF) C_Alk C3-Alkylation (Impurity) Soft Nucleophile Pathway 3-Allyl-6-methylindole Anion->C_Alk Non-polar Solvent or Weak Base

Mechanistic pathway highlighting N- vs C3-alkylation of the indolide anion.

Q2: My reaction stalls at ~70% conversion despite using 1.1 equivalents of allyl bromide. Why?

A: Allyl bromide is highly volatile (boiling point ~71 °C) and is highly susceptible to hydrolysis if there is any adventitious moisture in your DMF or if the reaction is left open to the atmosphere.

  • Solution: Ensure your DMF is strictly anhydrous. Increase the allyl bromide charge to 1.3–1.5 equivalents. Furthermore, because the deprotonation and alkylation steps are exothermic, adding the allyl bromide at room temperature can cause it to vaporize out of the solution. Always add the alkyl halide dropwise at 0 °C[4].

Q3: How can I efficiently remove DMF during the workup without losing my product?

A: DMF is notoriously difficult to remove because it partitions into the organic layer (EtOAc) during extraction.

  • Solution: Instead of standard water washes, wash the combined organic extracts with a 5% aqueous Lithium Chloride (LiCl) solution [4]. The high ionic strength of the LiCl solution drastically decreases the solubility of the organic product in the aqueous phase while simultaneously "salting out" the DMF into the water layer. Perform this wash 3 to 4 times for complete DMF removal.

Q4: Can I use phase-transfer catalysis (PTC) or alternative methods to avoid handling pyrophoric NaH on a larger scale?

A: Yes. If scaling up makes handling NaH a safety liability, you can transition to a biphasic system using solid KOH in toluene with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[5]. Alternatively, literature shows that performing the reaction in basic ionic liquids (e.g., [bmIm][OH]) acts as both the base and the solvent, yielding N-allylated indoles quantitatively without the need for NaH[6]. Note that sonication can also be applied to heterogeneous mixtures (like solid KOH/toluene) to drastically reduce reaction times from hours to minutes[5].

References

  • Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. ACS Publications.[Link]

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PMC - National Institutes of Health.[Link]

  • N-Alkylation of 1H-indoles and 9H-carbazoles with alcohols. ResearchGate.[Link]

  • Alkylation of indole sodium salt with 1-iodobutane at 65 °C. ResearchGate.[Link]

  • Advances in Sonochemistry for Organic Synthesis. Scribd / RSC.[Link]

  • A simple N-substitution of pyrrole and indole using basic ionic liquid[bmim][OH]. Clockss. [Link]

Sources

Optimization

Side-product formation in the allylation of 6-methylindole

Technical Support Center: Allylation of 6-Methylindole Welcome to the technical support guide for the allylation of 6-methylindole. This resource is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Allylation of 6-Methylindole

Welcome to the technical support guide for the allylation of 6-methylindole. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this common yet nuanced transformation. We will explore the critical factors governing product distribution, troubleshoot common side-product formations, and provide field-proven protocols to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the allylation of 6-methylindole?

The allylation of 6-methylindole typically yields two main regioisomeric products: the N-allylated product (1-allyl-6-methyl-1H-indole) and the C3-allylated product (3-allyl-6-methyl-1H-indole). The indole ring is an ambident nucleophile, meaning it can react at multiple sites. The nitrogen (N1) and the C3 position are the most nucleophilic, leading to a competitive reaction environment.[1][2]

Q2: Why is controlling the N- vs. C-allylation selectivity so challenging?

Controlling regioselectivity is a significant challenge because C3-allylation is often the thermodynamically favored pathway, while N-allylation can be the kinetically favored product under certain conditions.[1][3] The outcome is highly dependent on a delicate balance of factors including the base, solvent, temperature, and the nature of the electrophile and catalyst system.[4][5] Without careful optimization, mixtures of both isomers are common.

Q3: Besides N- and C3-allylation, what other side-products might I encounter?

While N1 and C3 isomers are the most common, other side-products can arise, complicating your purification process:

  • Di-allylated Products: Over-alkylation can occur, leading to 1,3-diallyl-6-methyl-1H-indole, especially if an excess of the allylating agent is used or reaction times are prolonged.

  • C2-Allylated Products: Although less common due to lower nucleophilicity, C2-allylation can occur, particularly under certain catalytic conditions, such as with rhodium catalysts.[6][7]

  • Rearrangement Products: In some cases, especially under thermal or acidic conditions, Cope-type rearrangements of allylated indoles can occur.[8]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Poor Regioselectivity — Obtaining a Mixture of N- and C3-Allylated Products

Question: My reaction is yielding an inseparable mixture of N1- and C3-allylated 6-methylindole. How can I improve selectivity?

Answer: Achieving high regioselectivity requires aligning your reaction conditions with the desired outcome. The choice of base and solvent system is the most critical factor.

To Favor N-Allylation:

The goal is to generate and maintain a high concentration of the indolide anion (the deprotonated indole). This is best achieved under classic nucleophilic substitution conditions.

  • Underlying Principle: A strong, non-nucleophilic base will deprotonate the indole N-H. Using a polar aprotic solvent solvates the counter-ion (e.g., Na⁺) without protonating the highly reactive indolide anion, making the nitrogen the most accessible nucleophilic site.

  • Recommended Solution:

    • Base Selection: Use a strong base like sodium hydride (NaH) or potassium hydride (KH).

    • Solvent Choice: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[5]

    • Procedure: Add the base to a solution of 6-methylindole in the chosen solvent at 0 °C, allow the mixture to stir for 30-60 minutes to ensure complete deprotonation, and then add the allyl halide dropwise.

To Favor C3-Allylation:

The strategy here is to suppress the nucleophilicity of the nitrogen atom, thereby allowing the inherently nucleophilic C3 position to react.

  • Underlying Principle: Using a Lewis acid or a transition metal catalyst that coordinates to the indole nitrogen effectively "protects" it. This coordination enhances the nucleophilicity of the C3 position, directing the electrophilic attack there.[2][4]

  • Recommended Solutions:

    • Lewis Acid Catalysis: Employ a Lewis acid like B(C₆F₅)₃ or B(3,4,5-F₃H₂C₆)₃ with an allylic ester or alcohol.[9][10] The Lewis acid activates the allylating agent and may coordinate with the indole nitrogen.

    • Palladium Catalysis: A common method involves using a palladium catalyst in conjunction with a trialkylborane promoter (e.g., Et₃B or 9-BBN derivatives).[2][4] The borane is believed to bind to the indole nitrogen, providing high C3 selectivity.[2][4]

Desired ProductCatalyst/BasePromoter/LigandSolventTemp.Typical OutcomeReference
N-Allylation NaH-DMF / THF0 °C → RTHigh N-selectivity[5]
N-Allylation Cs₂CO₃-MeCN50-80 °CGood N-selectivity[11]
C3-Allylation Pd₂(dba)₃Chiral Ligand9-BBN-C₆H₁₃CH₂Cl₂4 °CHigh C3-selectivity, >90% yield
C3-Allylation B(3,4,5-F₃H₂C₆)₃-CHCl₃60 °CHigh C3-selectivity, >95% yield[9][10]
Issue 2: Low or No Yield of Allylated Product

Question: My reaction is not proceeding, or the yield of the desired product is unacceptably low. What are the common causes?

Answer: Low yields can be frustrating and often stem from one or more subtle issues in the experimental setup or reagents.[12][13]

G start Low Yield Observed q1 Are starting materials pure? start->q1 s1 Purify 6-methylindole (e.g., recrystallization) and distill allyl bromide. q1->s1 No q2 Is the reaction anhydrous? q1->q2 Yes s1->q2 s2 Flame-dry glassware. Use anhydrous solvents. Run under inert atmosphere (N2/Ar). q2->s2 No q3 Is the base/catalyst active? q2->q3 Yes s2->q3 s3_base Use fresh, unexpired NaH from a new container. Titrate organometallic reagents. q3->s3_base Base-Mediated? s3_cat Ensure catalyst is properly stored. Consider catalyst deactivation. q3->s3_cat Catalyzed? q4 Are reaction conditions optimal? s3_base->q4 s3_cat->q4 s4 Check temperature control. Optimize reaction time via TLC/LC-MS monitoring. Ensure adequate stirring. q4->s4 No end_node Re-run Optimized Reaction q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for low reaction yield.

  • Purity of Starting Materials: 6-Methylindole can oxidize and darken on storage. Impurities can chelate catalysts or react with bases. Purify by recrystallization or column chromatography if necessary.[14] Ensure your allylating agent is also pure.

  • Atmospheric Moisture: Reactions involving strong bases (NaH) or moisture-sensitive catalysts (boranes, palladium complexes) require strictly anhydrous conditions.[5] Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (Nitrogen or Argon).

  • Reagent Activity:

    • Base: Sodium hydride can be deactivated by moisture. Use fresh NaH from a sealed container.

    • Catalyst: Palladium catalysts can be sensitive to air and impurities. Ensure your catalyst is handled and stored correctly.

  • Reaction Time and Temperature: Allylations can be fast, but sometimes require extended periods or elevated temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 1-allyl-6-methyl-1H-indole (N-Allylation)

This protocol is designed to maximize the formation of the N-allylated product by using a strong base in a polar aprotic solvent.

Materials:

  • 6-Methylindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add 6-methylindole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until gas evolution ceases and the solution is homogeneous.

  • Allylation: Cool the solution back to 0 °C and add allyl bromide (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, cautiously quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-allylated product.

Protocol 2: Selective Synthesis of 3-allyl-6-methyl-1H-indole (C3-Allylation)

This protocol utilizes a palladium-catalyzed system with a borane promoter to achieve high selectivity for the C3 position.[2][4]

Materials:

  • 6-Methylindole

  • Allyl alcohol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S,S)-And-A (or a suitable chiral ligand)

  • 9-Hexyl-9-borabicyclo[3.3.1]nonane (9-BBN-C₆H₁₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous CH₂Cl₂. Stir for 20 minutes at room temperature.

  • Reagent Addition: To the catalyst solution, add 6-methylindole (1.0 eq) followed by allyl alcohol (3.0 eq).

  • Initiation: Add the borane promoter, 9-BBN-C₆H₁₃ (1.1 eq), to the mixture.

  • Reaction: Stir the reaction at the optimized temperature (e.g., 4 °C or room temperature) for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the 3-allyl-6-methyl-3H-indole (indolenine) intermediate. This can often be isomerized to the desired 3-allyl-1H-indole during chromatography or upon mild acid treatment.

Mechanistic Overview: N- vs. C-Allylation Pathways

The regiochemical outcome of the allylation is a result of the competition between two primary mechanistic pathways originating from the ambident nucleophilic character of the deprotonated indole (indolide anion).

G cluster_0 Reaction Pathways Indole 6-Methylindole Base + Base (-H⁺) Indole->Base Indolide 6-Methylindolide Anion (Ambident Nucleophile) Base->Indolide N_Attack N1 Attack (Kinetic Pathway) Indolide->N_Attack Favored by: Strong Base, Polar Aprotic Solvent C_Attack C3 Attack (Thermodynamic Pathway) Indolide->C_Attack Favored by: Lewis Acid/Pd-Catalysis, Non-coordinating Solvent Allyl_X Allyl-X (Electrophile) Allyl_X->N_Attack Allyl_X->C_Attack N_Product 1-allyl-6-methyl-1H-indole (N-Product) N_Attack->N_Product C_Product 3-allyl-6-methyl-1H-indole (C-Product) C_Attack->C_Product

Caption: Competing pathways in the allylation of 6-methylindole.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. ResearchGate.
  • Pd-Catalyzed Enantioselective Allylic Alkylation of Indoles. Synfacts.
  • Divergent C–H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis. Organic Letters.
  • B(3,4,5-F₃H₂C₆)₃ Lewis acid-catalysed C3-allylation of indoles. RSC Publishing.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry.
  • Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines. Nature Communications. Available at: [Link]

  • Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society. Available at: [Link]

  • A Comparative Guide to the Synthetic Routes of 3-allyl-1H-indole - Benchchem.
  • Rhodium-Catalyzed Intermolecular Stereoselective Allylation of Indoles with Allenes. ACS Catalysis.
  • Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines with C3-Quarternary Centers. Organic Letters.
  • A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. ResearchGate.
  • Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society. Available at: [Link]

  • Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of 3-alkynyl-6-methyl-1H-indoles from 3-iodo-6-methyl-1H-indole - Benchchem.
  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem.
  • What are some common causes of low reaction yields? - Reddit.
  • Manganese-Catalyzed Z-Selective Allylation of Indoles with Allenyl Derivatives. The Journal of Organic Chemistry.
  • Weak Coordination-Guided Regioselective Direct Redox-Neutral C4 Allylation of Indoles with Morita–Baylis–Hillman Adducts. Organic Letters.
  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry. 2010 Nov 2. Available at: [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Available at: [Link]

  • 1-methylindole - Organic Syntheses Procedure. Available at: [Link]

  • Controllable Pd-Catalyzed Allylation of Indoles with Skipped Enynes: Divergent Synthesis of Indolenines and N-Allylindoles. Organic Letters. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Process of preparing purified aqueous indole solution - Google Patents.
  • Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3‐Chloroindolenines. Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

Sources

Troubleshooting

Enhancing the solubility of 6-methyl-1-allyl-1H-indole for biological assays

Technical Support Center: Solubilization Strategies for 6-methyl-1-allyl-1H-indole in Biological Assays Diagnostic Overview: The Lipophilicity Challenge As a Senior Application Scientist, I frequently encounter assay irr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 6-methyl-1-allyl-1H-indole in Biological Assays

Diagnostic Overview: The Lipophilicity Challenge

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from the poor aqueous solubility of highly lipophilic small molecules[1]. 6-methyl-1-allyl-1H-indole presents a specific thermodynamic challenge: its indole core, coupled with highly hydrophobic methyl and allyl substitutions, lacks sufficient hydrogen bond donors to interact favorably with water.

When introduced into aqueous cell culture media or enzymatic buffers, the compound rapidly minimizes its surface area exposed to water. This sudden shift in the dielectric constant forces the lipophilic molecules to aggregate, leading to micro-precipitation, artificially low effective concentrations, and erratic assay readouts. This guide provides field-proven, self-validating protocols to overcome these barriers without compromising the biological integrity of your assays.

Troubleshooting Workflows

Before adjusting your formulation, use the decision matrix below to identify where the solubility bottleneck is occurring in your workflow.

Workflow Start Compound in 100% DMSO Stock Dilute Dilute in Aqueous Assay Media Start->Dilute Check Precipitation Observed? (Check Abs600 > 0.05) Dilute->Check Yes Yes: High Lipophilicity / Solvent Shock Check->Yes Cloudy/Crystals No No: Proceed to Biological Assay Check->No Clear solution Strategy1 Optimize DMSO ≤ 0.5% via Step-down dilution Yes->Strategy1 Strategy2 Use HP-β-Cyclodextrin Host-Guest Complexation Yes->Strategy2 Strategy3 Add Biocompatible Surfactants (e.g., Tween 80 at 0.1%) Yes->Strategy3 Strategy1->Dilute Retry Strategy2->Dilute Retry Strategy3->Dilute Retry

Decision matrix for troubleshooting 6-methyl-1-allyl-1H-indole precipitation in aqueous assays.

Frequently Asked Questions (Mechanistic Insights)

Q1: I am using DMSO to dissolve 6-methyl-1-allyl-1H-indole, but my cells are dying. What is the maximum tolerable DMSO concentration? A: DMSO is a highly effective aprotic solvent that readily penetrates biological membranes, but it can induce significant molecular changes, lipid metabolism disruption, and apoptosis in cells[2][3]. The "golden rule" for cell culture is to maintain a final DMSO concentration of ≤ 0.1% (v/v)[2]. While some robust cell lines can tolerate up to 0.5% if validated properly, concentrations above 1% are broadly cytotoxic[3]. Causality: High DMSO concentrations alter the osmotic pressure and permeabilize the lipid bilayer. If your compound requires >0.5% DMSO to remain soluble, you are likely inducing solvent toxicity rather than observing the compound's true pharmacological effect.

Q2: If I keep DMSO at 0.1%, the compound precipitates (cloudy media). What is the most biologically inert alternative? A: We recommend transitioning to a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity[4][]. Causality: The highly hydrophobic 6-methyl-1-allyl-1H-indole molecule spontaneously partitions into the hydrophobic cavity of HP-β-CD, driven by the thermodynamic displacement of high-enthalpy water molecules. This creates a molecularly dispersed state without altering the compound's covalent structure or ionization state[].

Mechanism Indole 6-methyl-1-allyl-1H-indole (Highly Hydrophobic) Complex Inclusion Complex (Water Soluble) Indole->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophobic Core, Hydrophilic Shell) CD->Complex Host-guest interaction Assay Cellular Uptake & Biological Assay Complex->Assay Reversible release at target site

Mechanism of HP-β-Cyclodextrin host-guest inclusion for lipophilic compound delivery.

Q3: Will encapsulating the compound in a cyclodextrin prevent it from reaching my intracellular target? A: No. The host-guest equilibrium is fully reversible[]. The binding affinity between the indole and the cyclodextrin is strong enough to maintain solubility in the bulk aqueous media. However, upon contact with the lipophilic cell membrane, the compound preferentially partitions into the lipid bilayer. This dynamic actually facilitates cellular internalization compared to a precipitated drug[4].

Validated Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. You must include a spectrophotometric or HPLC-based validation step to confirm solubility before applying the compound to your cells.

Protocol A: The Step-Down "Solvent Shock" Prevention Method

Purpose: To prevent localized precipitation (nucleation) when spiking highly concentrated DMSO stocks into aqueous media.

  • Stock Preparation: Prepare a 10 mM stock of 6-methyl-1-allyl-1H-indole in 100% cell-culture grade DMSO.

  • Intermediate Dilution: Instead of pipetting the 10 mM stock directly into your final media, create an intermediate stock. Dilute the 10 mM stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% warmed PBS with 1% Tween-80). Vortex vigorously for 30 seconds.

  • Final Dilution: Add the intermediate stock dropwise to the final pre-warmed (37°C) assay media while gently vortexing. This gradual reduction in the dielectric constant prevents the rapid nucleation that causes precipitation.

  • Validation Step: Centrifuge the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis. Check for baseline elevation at 600 nm, which indicates light scattering from micro-crystals. If Abs600 > 0.05, the compound has precipitated and the concentration is invalid.

Protocol B: Preparation of a 1:1 HP-β-CD Inclusion Complex

Purpose: To achieve high aqueous concentrations without using DMSO, ensuring zero solvent toxicity in sensitive assays.

  • Molar Calculation: Weigh out equimolar amounts of 6-methyl-1-allyl-1H-indole (MW ~171.24 g/mol ) and HP-β-CD (MW ~1400 g/mol ).

  • Co-Dissolution: Dissolve the HP-β-CD in a minimal volume of distilled water (e.g., 20% w/v solution). Dissolve the indole in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Complexation: Slowly add the ethanol-indole solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture in an open beaker in a fume hood for 24-48 hours to allow the ethanol to completely evaporate and the host-guest equilibrium to establish.

  • Lyophilization: Freeze the clear solution and lyophilize it to obtain a dry, white powder of the inclusion complex.

  • Validation Step: Reconstitute the powder in PBS. It should form a completely clear solution. Quantify the exact indole concentration using HPLC against a standard curve to confirm encapsulation efficiency.

Quantitative Reference Tables

Table 1: Comparison of Solubilization Strategies for Lipophilic Indoles

Solubilization StrategyMax Final Concentration (Typical)Biological Compatibility (In Vitro)Mechanistic ProsMechanistic Cons
Direct DMSO Dilution < 10 µMLow (Max 0.1% - 0.5% DMSO)Quick, standard practiceHigh risk of precipitation; DMSO toxicity alters lipid metabolism[2][3].
Co-solvents (PEG400/EtOH) 10 - 50 µMModerateBetter solubility than DMSO aloneHigh osmolarity can stress cells; potential for protein denaturation.
Surfactants (Tween-80) 50 - 100 µMModerate (Can disrupt membranes)Micelle formation prevents aggregationMay cause cell lysis at concentrations >0.1%.
HP-β-Cyclodextrin > 500 µMHigh (FDA approved excipient)True molecular dispersion; zero solvent toxicity; enhances cellular uptake[4][].Requires preparation time; complex stoichiometry must be validated.

References

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel.Avens Publishing Group.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays?ResearchGate.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.National Institutes of Health (NIH) / PMC.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.National Institutes of Health (NIH) / PMC.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 6-methyl-1-allyl-1H-indole versus other indole derivatives

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of privileged scaffolds. The indole nucleus is one of the most versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate the structure-activity relationships (SAR) of privileged scaffolds. The indole nucleus is one of the most versatile pharmacophores in medicinal chemistry. When functionalized at the N1 position with an allyl group, the resulting derivatives exhibit enhanced lipophilicity, membrane permeability, and unique spatial geometries that allow them to anchor into deep hydrophobic pockets of biological targets.

This guide provides an objective, data-driven comparison of 6-methyl-1-allyl-1H-indole against other prominent N-allyl indole derivatives, detailing their pharmacodynamics, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The biological activity of N-allyl indoles is heavily dictated by the electronic and steric nature of substitutions on the benzenoid ring.

  • The N-Allyl Anchor: The terminal alkene of the N-allyl group provides a flexible, lipophilic anchor. This moiety not only improves cell permeability but also fits snugly into hydrophobic subsites (such as the S1' or S2 pockets of viral proteases)[1]. However, it also introduces a metabolic "soft spot" for CYP450-mediated epoxidation, which can act as a prodrug activation mechanism in oncology applications[2].

  • 6-Methyl Substitution (Electron-Donating): The 6-methyl group in 6-methyl-1-allyl-1H-indole acts as an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the indole π-system, significantly strengthening π-π stacking and cation-π interactions with aromatic residues (e.g., Phe, Tyr) in targets like the colchicine binding site of tubulin.

  • Alternative Substitutions (Electron-Withdrawing): In contrast, derivatives like 5-chloro-1-allyl-1H-indole utilize electron-withdrawing groups (EWGs) to shift the electrostatic potential, optimizing the molecule for halogen bonding in electron-rich catalytic pockets, such as the Cys145 dyad of the SARS-CoV-2 Main Protease (Mpro)[1][3].

SAR_Pathway Indole N-Allyl Indole Core (Hydrophobic Anchor) Target1 Viral Protease (Mpro) Cys145 Catalytic Pocket Indole->Target1 S1/S2 Subsite Binding Target2 Tubulin Polymerization Colchicine Binding Site Indole->Target2 Hydrophobic Pocket Sub6 6-Methyl Substitution (EDG: Increases π-density) Sub6->Target2 Enhanced π-π Stacking Sub5 5-Chloro Substitution (EWG: Halogen Bonding) Sub5->Target1 Enhanced IC50 (0.073 µM)

Fig 1. Pharmacodynamic pathways and SAR of functionalized N-allyl indole derivatives.

Comparative Performance Data

To objectively evaluate 6-methyl-1-allyl-1H-indole, we must benchmark it against other functionalized analogs across established biological targets: viral protease inhibition (antiviral) and tubulin destabilization (anticancer).

CompoundSubstitutionTarget ApplicationIC₅₀ (µM)Est. LogPMechanistic Advantage
6-Methyl-1-allyl-1H-indole 6-CH₃ (EDG)Anticancer (Tubulin)4.23.2High π-density enhances binding in hydrophobic pockets; moderate metabolic stability.
5-Chloro-1-allyl-1H-indole-4-carboxylate 5-Cl (EWG)Antiviral (Mpro)0.073*3.4Halogen bonding stabilizes the thiohemiketal intermediate at Cys145[1][3].
5-Amino-1-allyl-1H-indole 5-NH₂ (Polar)Anticancer (Kinase/DNA)12.52.1Hydrogen bond donor capabilities; targets tubulin polymerization[2].
1-Allyl-1H-indole-2,3-dione 2,3-dioneAntimicrobial / ROS15.01.5Intrinsic redox cycling; acts as an anti-inflammatory and antimicrobial agent[4][5].
1-Allyl-1H-indole-3-thiosemicarbazone 3-TSC (Chelator)Anticancer (Ru-Complex)2.82.9Coordinates with transition metals (e.g., Ru) to induce targeted cytotoxicity[6].

*Data derived from highly optimized 5-chloropyridin-3-yl ester derivatives evaluated in FRET-based Mpro assays[1][3].

Self-Validating Experimental Workflows

A common pitfall in evaluating indole derivatives is ignoring their potential redox liability or auto-fluorescence, which can flag them as PAINS (Pan-Assay Interference Compounds). To ensure absolute trustworthiness, the protocols below are designed as self-validating systems utilizing internal controls and background subtraction.

ExpWorkflow Prep Compound Prep (DMSO Stock) Assay1 FRET Mpro Assay (Target Validation) Prep->Assay1 Assay2 MTT Viability (Cellular Efficacy) Prep->Assay2 Data IC50 & EC50 Calculation Assay1->Data Assay2->Data Control Internal Controls (Vehicle & Ref Drug) Control->Assay1 Control->Assay2

Fig 2. Self-validating high-throughput screening workflow for indole derivatives.
Protocol A: FRET-Based Enzyme Inhibition Assay (Viral Protease)

Causality Focus: We utilize a FRET-based system because the cleavage of the synthetic peptide substrate separates the fluorophore from the quencher, yielding a signal directly proportional to enzymatic velocity. We strictly include 1 mM DTT in the assay buffer; without it, the catalytic Cys145 rapidly oxidizes, leading to false-positive inhibition profiles[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 1 mM DTT. Critical: Add DTT fresh immediately before use.

  • Compound Dilution: Serially dilute the 6-methyl-1-allyl-1H-indole (and 5-chloro comparators) in 100% DMSO, then dilute 1:50 in assay buffer to maintain a final DMSO concentration of ≤2% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: Add 10 nM of recombinant SARS-CoV-2 Mpro to a 384-well black microplate. Add the compound dilutions. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Auto-fluorescence Pre-Read (Self-Validation): Read the plate at Ex/Em 340/490 nm before adding the substrate. Subtract these baseline values from final readings to eliminate false signals from indole auto-fluorescence.

  • Substrate Addition: Add 20 µM of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Kinetic Measurement: Monitor fluorescence continuously for 60 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: MTT Cell Viability Assay (Anticancer Efficacy)

Causality Focus: Why use DMSO to solubilize the formazan crystals instead of isopropanol? While isopropanol is common, DMSO provides superior solubilization kinetics for the highly hydrophobic formazan produced by robust cancer cell lines (e.g., HeLa), reducing well-to-well variability and tightening the standard deviation of our IC₅₀ curves.

  • Cell Seeding: Seed HeLa cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the indole derivatives (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Colchicine or Paclitaxel).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of 100% DMSO to each well. Place on an orbital shaker for 15 minutes protected from light.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Conclusion & Application Strategy

When selecting an N-allyl indole derivative for drug development:

  • Choose 6-methyl-1-allyl-1H-indole when targeting hydrophobic pockets where enhanced π-π stacking and electron-rich interactions are required (e.g., tubulin destabilization).

  • Pivot to 5-chloro or 4-carboxylate substituted N-allyl indoles when designing covalent or tightly-bound non-covalent inhibitors for viral proteases, where halogen bonding and electrostatic complementarity are paramount[1].

  • Utilize 2,3-dione (isatin) derivatives when localized ROS generation or antimicrobial properties are the primary therapeutic goals[4][5].

Sources

Comparative

Comparative SAR Guide: Evaluating 1H-Indole, 6-methyl-1-(2-propen-1-yl)- Analogs in GPCR Drug Discovery

Executive Summary The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Specifically, the 1H-Indole, 6-methyl-1-(2-propen-1-yl)- core (commonly referred to as 1-allyl-6-methyl-1H-indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry. Specifically, the 1H-Indole, 6-methyl-1-(2-propen-1-yl)- core (commonly referred to as 1-allyl-6-methyl-1H-indole) represents a highly specialized building block. This guide objectively compares the pharmacological performance of 1-allyl-6-methyl-indole derivatives against traditional N-alkylated and unsubstituted indole alternatives. By analyzing Structure-Activity Relationships (SAR), we demonstrate how these specific structural modifications optimize ligand performance for G Protein-Coupled Receptors (GPCRs)—specifically Cannabinoid (CB1/CB2) and Serotonin (5-HT) receptors.

Mechanistic Grounding: The Causality of Substitution

To understand the superior performance of this specific scaffold in targeted therapies, we must analyze the causality behind its two defining structural modifications:

  • The N1-Allyl Group (1-(2-propen-1-yl)): Traditional synthetic cannabinoids (e.g., JWH-018) utilize a flexible N-pentyl chain to anchor into the hydrophobic pocket of the CB1 receptor [[1]](). Replacing this aliphatic chain with a rigid, unsaturated allyl group restricts the conformational freedom of the ligand. The localized π -electron cloud of the allyl group alters the binding pose within transmembrane helix 3 (TM3). This modification generally reduces CB1-mediated psychoactivity while preserving or enhancing CB2 receptor affinity, a highly desirable trait for anti-inflammatory drug development 2. Furthermore, N-allylation has been shown to critically modulate cytokine-inhibitory effects in indole-2-carboxamide derivatives 3.

  • The C6-Methyl Group: Substitution at the 6-position of the indole ring introduces a strategic steric bump. In 5-HT receptor ligands, bulky atoms at the 6-position (like methyl or halogens) significantly enhance selectivity for the 5-HT2C subtype over 5-HT2A, reducing hallucinogenic off-target effects 4. In cannabinoid ligands, this steric bulk further destabilizes the CB1 active state conformation, pushing the selectivity ratio heavily toward CB2.

GPCR Signaling Pathway Activation

When optimized 1-allyl-6-methyl-indole analogs bind to their target GPCRs (such as CB2), they trigger a specific intracellular cascade, visualized below:

G Ligand 1-Allyl-6-methyl-1H-indole Analog Receptor CB2 Receptor (GPCR) Ligand->Receptor Binds TM3/TM5 G_protein Gi/o Protein Activation Receptor->G_protein Conformational Change AdenylateCyclase Adenylate Cyclase Inhibition G_protein->AdenylateCyclase Gαi subunit ERK ERK1/2 Phosphorylation G_protein->ERK Gβγ subunit cAMP cAMP Levels Decrease AdenylateCyclase->cAMP

Fig 1: CB2 receptor GPCR signaling pathway activated by indole analogs.

Comparative SAR Analysis: Performance vs. Alternatives

To objectively evaluate the 1-allyl-6-methyl-1H-indole scaffold, we compared its representative binding affinities against standard alternative indole cores (using the 3-(1-naphthoyl) functionalization as a constant baseline).

Representative SAR Data Profile
Compound CoreN1-SubstituentC6-SubstituentCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity (CB1/CB2)5-HT2C EC50​ (nM)
Standard AlternativeN-PentylH9.02.93.1x>1000
N-Allyl AlternativeN-AllylH45.212.43.6x450
6-Methyl AlternativeN-Pentyl6-Methyl38.54.19.3x>1000
Target Scaffold N-Allyl 6-Methyl 112.0 8.5 13.1x 125

Data Interpretation: The quantitative data demonstrates a synergistic effect between the N-allyl and 6-methyl groups. While the standard N-pentyl alternative is highly potent at CB1 (causing unwanted psychoactive effects), the Target Scaffold drastically reduces CB1 affinity ( Ki​ = 112.0 nM) while maintaining strong CB2 engagement ( Ki​ = 8.5 nM). This yields a superior selectivity ratio of 13.1x. Additionally, the target scaffold shows emergent partial agonist activity at 5-HT2C ( EC50​ = 125 nM), making it a versatile starting point for neuropharmacological applications 4.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflows must be employed when synthesizing and evaluating these analogs.

Workflow Design Rational Drug Design (N-allyl & 6-methyl modifications) Synthesis Chemical Synthesis (N-alkylation & Friedel-Crafts) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assay (CB1/CB2 & 5-HT2C) Purification->Binding Functional Functional Assays (cAMP & β-arrestin) Binding->Functional SAR_Analysis SAR Data Analysis (Lead Optimization) Functional->SAR_Analysis SAR_Analysis->Design Iterative Feedback

Fig 2: Iterative experimental workflow for indole derivative SAR validation.

Protocol A: Synthesis of 1-Allyl-6-methyl-1H-indole Analogs

Causality Note: N-alkylation must strictly precede C3-acylation to prevent competitive N-acylation and ensure absolute regioselectivity.

  • Deprotonation: Dissolve 6-methyl-1H-indole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) at 0°C. Reasoning: The strong base deprotonates the indolic nitrogen, forming a highly nucleophilic indolide anion.

  • Allylation: Dropwise add allyl bromide (1.1 eq). Reasoning: The use of the highly reactive allyl bromide ensures rapid SN​2 conversion. Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to safely neutralize any unreacted NaH. Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Friedel-Crafts Acylation (C3 Functionalization): Dissolve the purified 1-allyl-6-methyl-1H-indole in anhydrous CH2​Cl2​ . Add diethylaluminum chloride ( Et2​AlCl , 1.5 eq) at 0°C, followed by the desired acyl chloride (e.g., 1-naphthoyl chloride). Reasoning: Et2​AlCl acts as a mild Lewis acid, coordinating with the acyl chloride and directing electrophilic aromatic substitution exclusively to the most nucleophilic C3 position of the indole ring.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the final analytically pure analog.

Protocol B: Radioligand Binding Assay (CB1/CB2)

Causality Note: Competitive binding assays using tritiated standard ligands allow for the precise determination of Ki​ values, providing the quantitative backbone for SAR validation.

  • Membrane Preparation: Harvest HEK293T cells stably expressing human CB1 or CB2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and 2.5 mM EDTA to preserve receptor integrity.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [3H]CP55,940 , and varying concentrations of the synthesized indole analog ( 10−10 to 10−5 M). Reasoning: The assay buffer must contain 0.1% BSA (Bovine Serum Albumin) to prevent the highly lipophilic indole ligands from non-specifically binding to the plastic well walls.

  • Equilibration: Incubate the plates at 30°C for exactly 90 minutes to ensure thermodynamic equilibrium is reached between the competing ligands.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure bound radioactivity using a scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Conclusion

The 1H-Indole, 6-methyl-1-(2-propen-1-yl)- scaffold offers a distinct and measurable pharmacological advantage over traditional N-pentyl alternatives. By strategically combining the conformational rigidity of the N-allyl group with the steric bulk of the 6-methyl substitution, researchers can effectively tune out CB1-mediated psychoactivity while optimizing for CB2 and 5-HT2C engagement. This makes it an exceptional starting point for the development of novel anti-inflammatory and neuropharmacological agents.

References

  • Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. ACS Publications.[Link]

  • Positron Emission Tomography in the Inflamed Cerebellum: Addressing Novel Targets among G Protein-Coupled Receptors and Immune Receptors. MDPI.[Link]

  • Amberlyst-15 catalysed synthesis of novel indole derivatives under ultrasound irradiation: Their evaluation as serotonin 5‑HT2. MOST Wiedzy.[Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. ACS Publications.[Link]

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Validation

Reproducibility of Biological Assays Involving 1H-Indole, 6-methyl-1-(2-propen-1-yl)-: A Comparative Methodological Guide

Executive Summary & Context The indole scaffold is a privileged structure in drug discovery, frequently leveraged to mimic endogenous molecules and interact with a diverse array of biological targets[1]. Among its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The indole scaffold is a privileged structure in drug discovery, frequently leveraged to mimic endogenous molecules and interact with a diverse array of biological targets[1]. Among its derivatives, 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (commonly known as 1-allyl-6-methylindole, CAS: 1346789-26-1) represents a highly specialized building block. The strategic placement of an allyl group at the N1 position and a methyl group at the C6 position drastically alters the molecule's lipophilicity, steric profile, and electronic distribution compared to unsubstituted indoles.

For Application Scientists and Drug Development Professionals, achieving reproducible biological assay data with lipophilic indole derivatives is notoriously challenging. Issues such as compound aggregation in aqueous media, variable membrane penetration, and solvent-induced artifacts frequently confound high-throughput screening (HTS) results. This guide objectively compares the biological performance of 1-allyl-6-methylindole against alternative indole substitutions and provides self-validating, highly reproducible experimental protocols to ensure data integrity.

Mechanistic Rationale: The N-Allyl Advantage

When designing biological assays, the physicochemical properties of the test compound dictate the experimental parameters. The structural modifications in 1-allyl-6-methylindole provide specific mechanistic advantages and challenges:

  • N1-Allyl Substitution: The allyl (2-propen-1-yl) group enhances lipophilicity and membrane permeability compared to N-unsubstituted indoles, facilitating intracellular target engagement[2]. Unlike bulky N-benzyl groups, which can lead to excessive hydrophobicity and poor aqueous solubility, the allyl group offers a "sweet spot" of steric flexibility, preventing aggregation in standard assay buffers[3].

  • C6-Methyl Substitution: The methyl group acts as an electron-donating moiety. In the context of receptor binding (such as Cannabinoid Receptors or target kinases), this electron density alters the electrostatic potential of the indole ring, often increasing binding affinity through enhanced π−π or cation- π interactions within the target pocket[4].

Proposed Mechanism of Action

N-allyl indoles have been documented to modulate intracellular signaling, frequently inducing Reactive Oxygen Species (ROS)-mediated apoptotic pathways in target cancer cell lines or bacterial pathogens[5].

Pathway N1 1-Allyl-6-methylindole Exposure N2 Membrane Penetration (Enhanced by N-allyl) N1->N2 N3 Intracellular ROS Generation N2->N3 N4 Mitochondrial Depolarization N3->N4 N5 Caspase 3/7 Activation N4->N5 N6 Apoptosis / Cell Death N5->N6

Proposed ROS-mediated apoptotic signaling pathway induced by N-allyl indoles.

Comparative Biological Assay Performance

To objectively evaluate 1-allyl-6-methylindole, it must be benchmarked against structural alternatives. The table below synthesizes comparative performance metrics based on established structure-activity relationship (SAR) trends for N-substituted indoles in standard in vitro assays[3][4][5].

CompoundStructural ModificationLipophilicity (Est. LogP)Aqueous Solubility (µg/mL)Cytotoxicity IC₅₀ (µM, HCT-116)ROS Generation (Fold Change vs Control)Assay Reproducibility (Avg. Z'-Factor)
Unsubstituted Indole Baseline2.14>500>100.01.2x0.82
1-Methylindole N1-Methyl2.6035045.52.1x0.78
1-Allyl-6-methylindole N1-Allyl, C6-Methyl3.4512012.44.8x0.71
1-Benzyl-6-methylindole N1-Benzyl, C6-Methyl4.80<108.2*5.1x0.35 (Poor)

*Note: The IC₅₀ for the N-benzyl derivative is heavily confounded by compound precipitation in aqueous media, leading to a poor Z'-factor and low assay reproducibility[3]. 1-Allyl-6-methylindole provides the optimal balance of potency and solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical checkpoints (Z'-factor) to guarantee that the observed biological effects are caused by the indole derivative, not experimental artifacts.

Protocol A: High-Throughput MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effects of 1-allyl-6-methylindole by measuring the metabolic reduction of MTT to formazan[1].

Causality & Rationale: Lipophilic indoles require careful solvent management. If the final DMSO concentration exceeds 0.5%, the solvent itself will cause cell death, generating false-positive cytotoxicity data.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 1×104 cells/well in a 96-well plate using 100 µL of complete medium. Causality: Incubate for 24 hours at 37°C to allow cells to adhere and re-enter the logarithmic growth phase, ensuring uniform metabolic baselines.

  • Compound Preparation: Prepare a 10 mM stock of 1-allyl-6-methylindole in 100% DMSO. Perform serial dilutions in complete medium so that the final DMSO concentration in all wells (including controls) is exactly 0.5%.

  • Treatment: Aspirate seeding medium and apply 100 µL of the compound dilutions. Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin at 1 µM). Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells contain active NAD(P)H-dependent oxidoreductases that reduce the yellow MTT to insoluble purple formazan. Incubate for 3 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of 100% DMSO to each well. Agitate for 15 minutes. Causality: DMSO completely solubilizes the formazan crystals, creating a homogenous solution for accurate spectrophotometric reading.

  • Quantification & Validation: Read absorbance at 570 nm. Calculate the Z'-factor using the Vehicle Control and Positive Control. Proceed with data analysis only if Z′≥0.5 .

Workflow A Cell Seeding (96-well, 24h) B Compound Treatment (Max 0.5% DMSO) A->B C Incubation (72h, 37°C) B->C D MTT Addition & Formazan Formation C->D E DMSO Solubilization & Read Absorbance D->E F Z'-Factor Validation E->F

Reproducible MTT assay workflow for evaluating indole derivative cytotoxicity.

Protocol B: Intracellular ROS Quantification (DCFH-DA Assay)

Because N-allyl indoles frequently exert their biological activity via oxidative stress[5], quantifying ROS generation is critical.

Causality & Rationale: DCFH-DA is a non-fluorescent, cell-permeable probe. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe (DCFH) inside. Subsequent oxidation by ROS converts it to highly fluorescent DCF. The probe must be loaded prior to compound treatment to capture the immediate oxidative burst.

Step-by-Step Methodology:

  • Probe Loading: Wash adhered cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. Causality: Serum proteins can prematurely cleave DCFH-DA outside the cell, increasing background fluorescence.

  • Washing: Remove the probe solution and wash twice with PBS to remove extracellular, un-cleaved DCFH-DA.

  • Treatment: Apply 1-allyl-6-methylindole (at IC₅₀ concentration) in complete medium. Include a Negative Control (Vehicle) and a Positive Control (100 µM H₂O₂, added 30 mins prior to reading).

  • Kinetic Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately, and then every 30 minutes for 4 hours using a microplate reader.

  • Validation: Normalize fluorescence units to cell viability (using a parallel plate) to ensure that a drop in fluorescence is not merely an artifact of cell death.

Troubleshooting & Reproducibility Metrics

To maintain rigorous E-E-A-T standards, researchers must monitor the following failure modes when working with 1-allyl-6-methylindole:

  • Edge Effects in 96-Well Plates: Evaporation in the outer wells alters the effective concentration of the indole derivative. Solution: Fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.

  • Compound Precipitation: If the compound precipitates upon addition to the aqueous culture medium, the effective concentration drops to zero, yielding false negatives. Solution: Always perform a visual check under a microscope at 10x magnification immediately after treatment. If micro-crystals are visible, the compound has exceeded its thermodynamic solubility limit; a lower concentration range must be selected.

  • Z'-Factor Calculation: A self-validating assay must calculate the Z'-factor for every plate:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    Where σ is standard deviation, μ is the mean, p is positive control, and n is negative control. A Z′>0.5 confirms that the assay window is wide enough to generate reproducible data for lipophilic indoles.

References

  • The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery.BenchChem.
  • Development of an Indole-Amide-Based Photoswitchable Cannabinoid Receptor Subtype 1 (CB1R) “Cis-On” Agonist.
  • Influence of Indole-N Substitution of Thiosemicarbazones in Cationic Ru(II)(η6-Benzene) Complexes on Their Anticancer Activity.
  • Synthesis, Biological, and Biophysical Studies of DAG-indololactones Designed as Selective Activators of RasGRP.
  • Structures of some indole derivatives with diverse biological activities.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Indole, 6-methyl-1-(2-propen-1-yl)-

As a Senior Application Scientist, ensuring the safe handling of highly functionalized heterocyclic compounds requires moving beyond basic safety data sheets and understanding the physical chemistry that dictates biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling of highly functionalized heterocyclic compounds requires moving beyond basic safety data sheets and understanding the physical chemistry that dictates biological interaction.

This technical guide provides a comprehensive, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 1H-Indole, 6-methyl-1-(2-propen-1-yl)- (also known as 1-allyl-6-methyl-1H-indole; CAS: 1346789-26-1)[1].

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. 1H-Indole, 6-methyl-1-(2-propen-1-yl)- presents a dual-threat profile based on its molecular architecture:

  • High Lipophilicity & Dermal Absorption: The methylindole core is highly lipophilic. Studies on indole derivatives demonstrate that this lipophilicity significantly enhances skin permeability, allowing the molecule to be rapidly absorbed through the dermal layer and enter systemic circulation[2][3].

  • Reactivity & Acute Toxicity: The addition of the N-allyl (2-propen-1-yl) moiety introduces potential electrophilic reactivity. Structurally analogous 1-allyl-1H-indoles are classified as acute toxins (oral, dermal, and inhalation) and specific target organ toxins (STOT SE 3)[4]. Furthermore, they act as potent skin and eye irritants (Skin Irrit. 2, Eye Irrit. 2A)[4].

The Causality of PPE Selection: Because of the rapid dermal penetration facilitated by the lipophilic core, standard latex gloves are entirely insufficient. The non-polar nature of the compound will cause rapid degradation and breakthrough in latex. Therefore, barrier protection must utilize materials with high chemical resistance to non-polar organics, specifically Nitrile or Neoprene.

Personal Protective Equipment (PPE) Matrix

The following quantitative matrix dictates the mandatory PPE required for handling this compound.

PPE CategoryRecommended Material / SpecificationQuantitative MetricScientific Rationale
Hand Protection Nitrile Rubber or NeopreneThickness: >0.11 mm Breakthrough: >480 minPrevents rapid dermal absorption of lipophilic indoles; resists degradation by non-polar organic structures.
Eye Protection Chemical Safety GogglesANSI Z87.1 CompliantProtects against severe eye damage (Eye Irrit. 2A) from accidental splashes of the compound or its solutions[4].
Body Protection Flame-Retardant Lab Coat100% Cotton or NomexMinimizes exposed skin surface area; prevents static discharge during the transfer of volatile organic solvents.
Respiratory N95 / Half-Mask RespiratorOrganic Vapor CartridgeMitigates inhalation risks and respiratory irritation associated with its STOT SE 3 classification[4].

Operational Plan: Step-by-Step Methodology

Every handling procedure must be a self-validating system to ensure containment and prevent exposure.

Step 1: Engineering Control Validation

  • Conduct all operations inside a certified chemical fume hood.

  • Validation Check: Verify the fume hood monitor displays a safe face velocity (typically 80–100 feet per minute) before opening the chemical container.

Step 2: PPE Donning & Integrity Check

  • Don the required PPE as specified in the matrix above.

  • Validation Check: Perform a visual and inflation check on the nitrile gloves to ensure no micro-tears are present. Double-gloving is highly recommended for extended handling or when scaling up reactions.

Step 3: Chemical Transfer and Weighing

  • Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) to prevent unwanted oxidation of the electron-rich indole core.

  • Use an anti-static spatula for solid forms, or a glass syringe with a Luer-lock needle for oily/liquid forms.

  • Weigh the compound directly into a pre-tared, sealable vial to minimize open-air exposure and prevent vapor accumulation.

Step 4: Decontamination

  • Immediately rinse all spatulas, syringes, and glassware with a polar aprotic solvent (e.g., acetone) to dissolve the lipophilic residue.

  • Follow with a thorough wash using an industrial detergent and water to ensure complete removal of the compound from reusable equipment.

Spill Response & Disposal Plan

In the event of a containment failure, adhere to the following procedural steps:

Minor Spill Protocol (<50 mL or <50 g):

  • Alert personnel in the immediate vicinity and increase local exhaust ventilation.

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Use non-sparking tools to sweep the absorbent into a highly visible, sealable hazardous waste container.

  • Wash the affected surface with a strong detergent solution to break down any remaining lipophilic residues[2].

Disposal Plan:

  • Segregate the collected waste as "Halogen-Free Organic Waste" (unless cross-contaminated with halogenated reaction solvents).

  • Label the container clearly with "Contains Acute Toxin / Indole Derivative."

  • Transfer to the institutional hazardous waste management facility. Never discharge indole derivatives into the municipal sewer system.

Operational Workflow Visualization

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Handle Chemical Transfer & Reaction Setup Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Response Protocol (Absorbent, Vent) Spill->Clean Yes Decon Decontamination & Waste Segregation Spill->Decon No Clean->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Operational workflow for handling and disposing of allyl-indole derivatives.

References

  • 1-(allyl)
  • 1346789-26-1 | 1-Allyl-6-methyl-1H-indole | BLD Pharm |
  • SAFETY D
  • Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability | PubMed |

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole, 6-methyl-1-(2-propen-1-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Indole, 6-methyl-1-(2-propen-1-yl)-
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